Pentolinium Tartrate
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
A nicotinic antagonist that has been used as a ganglionic blocking agent in hypertension.
See also: Pentolinium (has active moiety).
属性
IUPAC Name |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKTIKKPMTUQH-WBPXWQEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-62-0 | |
| Record name | Pentolonium tartrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentolonium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOLINIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pentolinium Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentolinium tartrate, a potent ganglionic blocking agent, exerts its pharmacological effects primarily through the non-selective antagonism of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. This comprehensive technical guide delineates the core mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for key cited experiments, and visual representations of its signaling pathways and experimental workflows. By inhibiting cholinergic transmission in both the sympathetic and parasympathetic nervous systems, this compound induces a profound reduction in autonomic outflow, leading to significant hemodynamic changes, most notably a decrease in blood pressure. This document serves as a detailed resource for researchers and professionals engaged in the study of autonomic pharmacology and the development of related therapeutic agents.
Core Mechanism of Action: Ganglionic Blockade
This compound is a quaternary ammonium compound that functions as a competitive antagonist at nicotinic acetylcholine receptors located on the postsynaptic membranes of both sympathetic and parasympathetic autonomic ganglia[1][2]. Under normal physiological conditions, preganglionic neurons release acetylcholine (ACh), which binds to these nAChRs, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse.
Pentolinium, by binding to these nAChRs, prevents the binding of ACh and thereby inhibits this crucial step in neurotransmission[1]. This blockade is non-selective, affecting both branches of the autonomic nervous system[2]. The widespread interruption of autonomic signaling results in a variety of physiological effects, the most prominent of which is a reduction in systemic vascular resistance and a fall in arterial blood pressure.
The inhibition of sympathetic ganglia interrupts the tonic vasoconstrictor signals to peripheral blood vessels, leading to vasodilation. Simultaneously, the blockade of parasympathetic ganglia can lead to side effects such as tachycardia (due to blockade of vagal tone to the heart), mydriasis, and inhibition of gastrointestinal and urinary bladder function.
Signaling Pathway
The mechanism of action of this compound can be visualized as a direct interruption of the canonical autonomic signaling pathway at the ganglionic synapse.
References
An In-Depth Technical Guide to Pentolinium Tartrate as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentolinium tartrate, a quaternary ammonium compound, functions as a potent ganglionic blocker by antagonizing nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia. Historically utilized as an antihypertensive agent, its broad, non-selective action on both sympathetic and parasympathetic ganglia has largely led to its replacement by more specific cardiovascular drugs.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, chemical properties, and the experimental methodologies used to characterize its effects. While specific quantitative data on its binding affinities and potency at various nAChR subtypes are not extensively available in modern literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers investigating ganglionic blockade and nAChR pharmacology.
Introduction
Pentolinium is a nicotinic antagonist that has been historically used as a ganglionic blocking agent for the treatment of hypertension.[1] It acts by inhibiting the release of adrenaline and noradrenaline from adrenergic nerves.[1][3] By binding to the nicotinic (ganglion) acetylcholine receptor, Pentolinium blocks the channel, leading to smooth muscle relaxation and vasodilation. Although its therapeutic use has diminished due to the development of more selective antihypertensive agents, Pentolinium remains a valuable pharmacological tool for studying the autonomic nervous system and the effects of ganglionic blockade.
Chemical and Physical Properties
This compound is the bitartrate salt of pentolinium. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1,1'-Pentamethylenebis(1-methylpyrrolidinium) bitartrate | |
| CAS Number | 52-62-0 | |
| Molecular Formula | C23H42N2O12 | |
| Molecular Weight | 538.59 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water | |
| Melting Point | 213 °C (tartrate salt) |
Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors
Pentolinium exerts its pharmacological effects by acting as a non-selective antagonist of nicotinic acetylcholine receptors located in autonomic ganglia. These receptors, often referred to as ganglionic-type nAChRs (Nn), are ligand-gated ion channels that mediate fast synaptic transmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.
The primary ganglionic nAChR subtype is composed of α3 and β4 subunits (α3β4), though other subtypes may also be present. Pentolinium competitively blocks the action of acetylcholine at these receptors, preventing depolarization of the postganglionic neuron and subsequent propagation of the nerve impulse. This blockade of the entire output of the autonomic nervous system leads to a variety of physiological effects.
Signaling Pathways
The activation of nAChRs by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization. This initial event triggers a cascade of downstream signaling pathways that can vary depending on the specific nAChR subtype and the cellular context. While the direct downstream signaling pathways specifically modulated by Pentolinium's blockade are not extensively detailed, the general pathways affected by nAChR antagonism can be inferred.
Below is a diagram illustrating the general signaling cascade initiated by nAChR activation, which is inhibited by antagonists like Pentolinium.
Quantitative Pharmacological Data
| nAChR Subtype | Binding Affinity (Ki) (nM) | Potency (IC50/EC50) (µM) | Assay Type | Reference |
| α3β4 | Data not available | Data not available | ||
| α4β2 | Data not available | Data not available | ||
| α7 | Data not available | Data not available | ||
| Other neuronal | Data not available | Data not available | ||
| Muscle-type | Data not available | Data not available |
*Indicates the potential presence of other subunits in the receptor complex.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound as a nicotinic acetylcholine receptor antagonist.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a general method to determine the binding affinity of an unlabeled compound, such as this compound, for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound for a specific nAChR subtype.
Materials:
-
Membrane preparation from cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α3β4 nAChRs).
-
Radioligand (e.g., [3H]epibatidine or [3H]nicotine).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 50 µL of this compound solution at various concentrations.
-
To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., 1 mM nicotine) instead of this compound to a set of wells.
-
To determine total binding, add 50 µL of binding buffer instead of this compound.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines a general procedure for assessing the antagonist activity of this compound on nAChRs expressed in Xenopus oocytes.
Objective: To determine the IC50 of this compound for inhibiting acetylcholine-induced currents in a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Acetylcholine (ACh) solution.
-
This compound solutions of varying concentrations.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microelectrodes filled with 3 M KCl.
Procedure:
-
Inject the cRNA for the nAChR subunits into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply a brief pulse of ACh (at a concentration that elicits a submaximal response, e.g., EC20) and record the inward current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of this compound for a set period (e.g., 2-5 minutes).
-
While still in the presence of this compound, apply the same ACh pulse and record the inhibited current.
-
Repeat steps 6-8 for a range of this compound concentrations.
-
For each concentration, calculate the percent inhibition of the ACh-induced current.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Blood Pressure Measurement in Rodents
This protocol provides a general framework for evaluating the antihypertensive effects of this compound in a rodent model.
Objective: To assess the dose-dependent effect of this compound on blood pressure in hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rodent model.
-
This compound solutions for administration (e.g., subcutaneous).
-
Vehicle control (e.g., sterile saline).
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
-
Animal handling and restraint devices.
Procedure:
-
Acclimatize the animals to the housing facility and blood pressure measurement procedure to minimize stress-induced variations.
-
Record baseline blood pressure and heart rate for each animal over several days to establish a stable baseline.
-
Divide the animals into groups: vehicle control and multiple dose groups for this compound.
-
Administer the assigned treatment (vehicle or a specific dose of this compound) to each animal. A subcutaneous dose of 5 mg/kg has been used in previous studies.
-
Measure blood pressure and heart rate at various time points post-administration (e.g., 30, 60, 90, 120, 240 minutes) to determine the onset, magnitude, and duration of the effect.
-
Analyze the data by comparing the changes in blood pressure and heart rate from baseline for each treatment group to the vehicle control group.
-
Plot the maximum change in blood pressure as a function of the this compound dose to generate a dose-response curve.
Conclusion
This compound is a classic ganglionic blocking agent that provides a powerful, albeit non-selective, tool for antagonizing nicotinic acetylcholine receptors in the autonomic nervous system. While its clinical application as an antihypertensive has been superseded, its utility in experimental pharmacology for investigating autonomic function remains. The lack of readily available, modern quantitative data on its interaction with specific nAChR subtypes highlights an area for potential future research to fully characterize this compound using contemporary techniques. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to explore the effects of this compound and other ganglionic blockers in their studies.
References
Pentolinium Tartrate: A Technical Guide for Autonomic Ganglia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentolinium tartrate, a potent ganglionic blocking agent, has historically been instrumental in the study of the autonomic nervous system. By acting as a nicotinic acetylcholine receptor antagonist at autonomic ganglia, it provides a powerful tool to investigate the roles of sympathetic and parasympathetic outflow in various physiological and pathophysiological processes. This technical guide offers an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from foundational studies, and provides detailed experimental protocols for its application in autonomic ganglia research. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its use.
Introduction
This compound is a quaternary ammonium compound that functions as a ganglionic blocking agent.[1] It induces a non-depolarizing, competitive blockade of nicotinic acetylcholine receptors (nAChRs) at the postganglionic neuron synapse in both sympathetic and parasympathetic ganglia.[2] This broad-acting antagonism interrupts the entire outflow of the autonomic nervous system, making it an invaluable pharmacological tool for researchers seeking to understand the autonomic contribution to physiological regulation.[3] Although its therapeutic use as an antihypertensive agent has been largely superseded by more specific drugs, this compound remains a cornerstone for experimental investigations into autonomic function and dysfunction.[4][5]
Chemical and Physical Properties
This compound is the bitartrate salt of pentolinium.
| Property | Value | Reference |
| CAS Number | 52-62-0 | |
| Molecular Formula | C₂₃H₄₂N₂O₁₂ | |
| Molecular Weight | 538.6 g/mol | |
| Appearance | White to cream crystalline powder | |
| Solubility | Freely soluble in water |
Mechanism of Action
Pentolinium exerts its effect by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of neurons in autonomic ganglia. These receptors, specifically the neuronal nicotinic (Nn) subtype, are ligand-gated ion channels.
Under normal physiological conditions, preganglionic neurons release acetylcholine (ACh), which binds to these Nn receptors. This binding causes a conformational change in the receptor, opening an ion channel that allows the influx of sodium and calcium ions. The resulting depolarization of the postganglionic neuron leads to the propagation of an action potential and subsequent neurotransmitter release at the target organ.
Pentolinium, by binding to these Nn receptors without activating them, prevents the binding of ACh and thus inhibits this entire cascade. This blockade is non-selective, affecting both sympathetic and parasympathetic ganglia. The functional consequence is a reduction in the tonic and reflexive activity of both divisions of the autonomic nervous system.
Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound.
Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Humans
| Parameter | Subjects | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |
| Systolic Blood Pressure (mmHg) | 21 Hypertensives | 2.5 mg i.v. | 165 ± 5 | 145 ± 5 | -12.1% | |
| Systolic Blood Pressure (mmHg) | 20 Normotensives | 2.5 mg i.v. | 120 ± 3 | 110 ± 3 | -8.3% | |
| Heart Rate (beats/min) | 21 Hypertensives | 2.5 mg i.v. | 70 ± 2 | 75 ± 2 | +7.1% | |
| Heart Rate (beats/min) | 20 Normotensives | 2.5 mg i.v. | 68 ± 2 | 72 ± 2 | +5.9% |
Table 2: Effects of this compound on Plasma Catecholamines and Neuropeptide Y in Humans and Rats
| Parameter | Species/Subjects | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |
| Plasma Noradrenaline (pg/ml) | 21 Hypertensives (Human) | 2.5 mg i.v. | 300 ± 30 | 150 ± 20 | -50.0% | |
| Plasma Adrenaline (pg/ml) | 21 Hypertensives (Human) | 2.5 mg i.v. | 50 ± 5 | 25 ± 4 | -50.0% | |
| Plasma Neuropeptide Y (fmol/ml) | Conscious Rats | 5 mg/kg bolus + 5 mg/kg/30 min infusion | 78.6 ± 8.2 | 31.0 ± 6.7 | -60.6% |
Table 3: Hemodynamic Effects of this compound in Anesthetized Rats
| Parameter | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |
| Mean Arterial Blood Pressure (mmHg) | 30 mg/kg i.p. | 90 ± 3 | 53 ± 3 | -41.1% |
Experimental Protocols
In Vivo Ganglionic Blockade in Conscious Rats
This protocol is adapted from studies investigating the role of the sympathetic nervous system in regulating blood pressure and neuropeptide release.
Objective: To induce ganglionic blockade in conscious, freely moving rats to assess the contribution of autonomic outflow to cardiovascular and endocrine parameters.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vascular catheters (for arterial and venous access)
-
Infusion pump
-
Blood pressure transducer and recording system
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Surgically implant arterial and venous catheters in rats under appropriate anesthesia (e.g., ketamine/xylazine combination) several days prior to the experiment to allow for full recovery. The arterial catheter allows for direct blood pressure measurement and blood sampling, while the venous catheter is for drug administration.
-
House rats individually and allow them to acclimatize to the experimental setup.
-
-
Pentolinium Solution Preparation:
-
Prepare a sterile solution of this compound in 0.9% saline. The concentration should be calculated based on the desired dosage and infusion rate.
-
-
Experimental Protocol:
-
Connect the arterial catheter to a blood pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus intravenous injection of this compound (e.g., 5 mg/kg).
-
Immediately following the bolus, begin a continuous intravenous infusion of this compound (e.g., 5 mg/kg over 30 minutes) using an infusion pump.
-
Continuously monitor and record MAP and HR throughout the experiment.
-
Collect blood samples at baseline and at specified time points during and after the infusion to measure plasma catecholamines, neuropeptide Y, or other analytes of interest.
-
Process blood samples by centrifugation to separate plasma and store at -80°C until analysis.
-
-
Control Group:
-
A control group of rats should receive a bolus and infusion of sterile saline vehicle on the same schedule as the Pentolinium-treated group.
-
In Vivo Ganglionic Blockade Workflow.
Pentolinium Suppression Test in Humans (for Pheochromocytoma Diagnosis)
This is a historical protocol used to differentiate between neurogenic and tumor-derived catecholamine excess. While largely replaced by modern biochemical tests, the principles remain relevant for research.
Objective: To determine if elevated plasma catecholamines are suppressed by ganglionic blockade, suggesting a neurogenic origin.
Materials:
-
This compound for intravenous injection
-
Sterile saline for injection
-
Intravenous catheter
-
Blood collection tubes (e.g., heparinized tubes)
-
Refrigerated centrifuge
-
Equipment for plasma catecholamine analysis (e.g., HPLC with electrochemical detection)
Procedure:
-
Patient Preparation:
-
The patient should be resting in a supine position in a quiet room for at least 30 minutes before the test.
-
Insert an intravenous catheter for blood sampling and drug administration.
-
-
Baseline Measurement:
-
Draw a baseline blood sample for the measurement of plasma noradrenaline and adrenaline.
-
-
Pentolinium Administration:
-
Administer a single intravenous dose of this compound (e.g., 2.5 mg).
-
-
Post-Pentolinium Measurement:
-
Draw a second blood sample 10 minutes after the administration of Pentolinium.
-
-
Sample Handling and Analysis:
-
Immediately place blood samples on ice.
-
Separate plasma by centrifugation in a refrigerated centrifuge.
-
Store plasma at -80°C until analysis.
-
Measure plasma noradrenaline and adrenaline concentrations.
-
-
Interpretation:
-
A significant decrease in plasma catecholamine levels after Pentolinium administration is indicative of a neurogenic source. In patients with pheochromocytoma, catecholamine release is autonomous and is not suppressed by ganglionic blockade.
-
In Vitro Superior Cervical Ganglion (SCG) Preparation
This protocol describes the isolation of the rat SCG for subsequent in vitro studies, such as electrophysiology or immunocytochemistry.
Objective: To dissect and prepare the superior cervical ganglion from a rat for cell culture or acute experimental use.
Materials:
-
Neonatal or embryonic rats
-
Dissection microscope
-
Fine dissection tools (forceps, scissors)
-
Sterile dissection buffer (e.g., Hanks' Balanced Salt Solution)
-
Enzymes for dissociation (e.g., trypsin, collagenase)
-
Culture medium (e.g., DMEM with appropriate supplements)
-
Collagen-coated culture dishes or coverslips
Procedure:
-
Dissection:
-
Euthanize the rat according to approved institutional protocols.
-
Under a dissection microscope, locate the carotid bifurcation in the neck. The SCG is a small, almond-shaped ganglion situated near this bifurcation.
-
Carefully dissect the ganglion, freeing it from surrounding connective tissue and nerves.
-
-
Enzymatic Dissociation (for cell culture):
-
Transfer the isolated ganglia to a solution containing digestive enzymes (e.g., 0.25% trypsin) and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Neutralize the enzyme activity with culture medium containing serum.
-
-
Mechanical Dissociation:
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to create a single-cell suspension.
-
-
Plating and Culture:
-
Plate the dissociated neurons onto collagen-coated culture surfaces.
-
Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂.
-
-
Experimental Use:
-
The cultured neurons can be used for various experiments, including patch-clamp electrophysiology to study the effects of Pentolinium on nicotinic receptor currents, or immunocytochemistry to visualize receptor distribution.
-
In Vitro SCG Preparation Workflow.
Downstream Signaling Pathways
The primary signaling event blocked by Pentolinium is the ion flux through the nicotinic acetylcholine receptor channel. The influx of Na⁺ and Ca²⁺ through the Nn receptor on the postganglionic neuron leads to membrane depolarization and the generation of an action potential. The increase in intracellular Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades that can modulate neuronal excitability and gene expression. By blocking this initial influx, Pentolinium prevents these downstream events from occurring in response to preganglionic nerve stimulation.
Downstream Signaling Blockade by Pentolinium.
Conclusion
This compound, through its potent and non-selective blockade of ganglionic nicotinic acetylcholine receptors, remains a critical tool for autonomic nervous system research. Its ability to effectively silence autonomic outflow allows for the precise investigation of sympathetic and parasympathetic contributions to a myriad of physiological functions. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies. A thorough understanding of its mechanism and application is essential for designing robust experiments and accurately interpreting their outcomes.
References
- 1. The effects of pentolinium on sympathetic activity in hypertensives and normotensive controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Ganglionic Blocker (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormal blood pressure recovery during ganglion blockade in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ganglion blockade with pentolinium on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Use of Pentolinium Tartrate in Hypertension
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical application of pentolinium tartrate in the management of hypertension. As one of the early ganglionic blocking agents, its use in the mid-20th century marked a significant step in pharmacological approaches to blood pressure control. This document provides a detailed overview of its mechanism of action, clinical efficacy, dosage regimens, and the adverse effects that ultimately led to its replacement by more targeted antihypertensive therapies. The information is compiled from seminal studies of the era, offering valuable insights into the evolution of hypertension treatment.
Mechanism of Action: Ganglionic Blockade
This compound is a nicotinic antagonist that functions as a ganglionic blocking agent.[1] Its primary mechanism of action involves the competitive blockade of nicotinic acetylcholine receptors at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This non-selective blockade inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons.
The antihypertensive effect of pentolinium is primarily achieved through the blockade of sympathetic ganglia. This interruption of sympathetic outflow leads to a reduction in peripheral vascular resistance and a decrease in cardiac output, resulting in a fall in arterial blood pressure. The blockade of parasympathetic ganglia contributes to the drug's significant side effect profile.
Signaling Pathway of this compound
Caption: Signaling pathway illustrating this compound's blockade of nicotinic acetylcholine receptors.
Clinical Efficacy and Dosage
Clinical trials conducted in the 1950s demonstrated the potent blood pressure-lowering effects of this compound, particularly in severe hypertension. However, its use was characterized by a narrow therapeutic window and significant inter-individual variability in response.
Summary of Clinical Trial Data
| Study (Year) | Dosage Range | Route of Administration | Mean Arterial Pressure Reduction (mmHg) | Key Findings |
| Freis & Wilson (1956) | 20-120 mg, three times daily | Oral | Systolic: ~60, Diastolic: ~30 | Effective in severe hypertension, but side effects were common. Combination therapy with reserpine and hydralazine improved efficacy and tolerability. |
| Waldman & Pelner (1956) | Initial: 20 mg, three times daily; Maintenance: individualized | Oral | Standing Systolic: ~50-70, Diastolic: ~20-40 | A method of careful dosage titration was necessary to manage postural hypotension and other side effects. |
| Hoobler & Smith (1956) | 2.5-5 mg | Intravenous | Significant acute reduction | Useful for acute blood pressure control, but chronic oral therapy was challenging. |
| Smirk (1954) | 20-100 mg, two to three times daily | Oral | Significant reduction in both systolic and diastolic pressures | Emphasized the importance of individualized dosage and the challenges of long-term management. |
Experimental Protocols
The clinical evaluation of this compound in the 1950s involved pioneering methodologies for the assessment of antihypertensive drugs. These early studies laid the groundwork for modern clinical trial design in hypertension.
Representative Experimental Protocol: Oral Administration in Ambulatory Patients
This protocol is a composite based on the methodologies described by Freis & Wilson (1956) and Waldman & Pelner (1956).
-
Patient Selection:
-
Inclusion criteria: Patients with severe, essential hypertension (diastolic blood pressure consistently > 110 mmHg) who had not responded to or tolerated other available treatments.
-
Exclusion criteria: Evidence of severe renal failure, recent myocardial infarction, or other contraindications to significant blood pressure reduction.
-
-
Baseline Assessment:
-
Hospitalization for initial observation and baseline blood pressure measurements (supine, sitting, and standing) taken multiple times daily.
-
Funduscopic examination, electrocardiogram (ECG), and renal function tests (e.g., blood urea nitrogen).
-
-
Dosage Titration:
-
Initial dose: 20 mg of this compound administered orally three times a day.
-
Dosage was incrementally increased every 2-3 days based on standing blood pressure readings and the emergence of side effects. The goal was to achieve a standing diastolic blood pressure below 100 mmHg without intolerable adverse effects.
-
Patients were taught to monitor for symptoms of postural hypotension (dizziness, fainting) and to adjust their posture accordingly.
-
-
Long-term Management:
-
Once a stable and effective dose was determined, patients were discharged and monitored in an outpatient setting.
-
Blood pressure was checked at regular intervals, and dosages were adjusted as needed.
-
The introduction of other antihypertensive agents, such as reserpine or hydralazine, was often necessary to reduce the required dose of pentolinium and mitigate its side effects.
-
-
Endpoint Assessment:
-
Primary endpoint: Reduction in arterial blood pressure.
-
Secondary endpoints: Changes in funduscopic examination, ECG, and renal function. The incidence and severity of side effects were meticulously recorded.
-
Experimental Workflow
Caption: A typical experimental workflow for a 1950s clinical trial of this compound.
Adverse Effects
The non-selective nature of ganglionic blockade resulted in a wide array of predictable and often dose-limiting side effects. These adverse effects were a direct consequence of the inhibition of the parasympathetic nervous system.
Common Side Effects of this compound
| Side Effect | Physiological Basis | Reported Frequency |
| Postural Hypotension | Blockade of sympathetic reflexes that regulate venous return and arterial constriction | Very Common |
| Dry Mouth | Inhibition of parasympathetic stimulation of salivary glands | Common |
| Blurred Vision | Mydriasis and cycloplegia due to parasympathetic blockade of the ciliary muscle and iris | Common |
| Constipation/Ileus | Decreased gastrointestinal motility and secretions from parasympathetic inhibition | Common, can be severe |
| Urinary Retention | Inhibition of bladder detrusor muscle contraction | Common, especially in older males |
| Tachycardia | Blockade of parasympathetic vagal tone to the heart | Common |
| Nausea and Vomiting | Central and peripheral effects | Frequent |
Conclusion
This compound represented a significant, albeit challenging, therapeutic option in an era with limited treatments for severe hypertension. The study of its use provides a valuable historical perspective on the principles of autonomic pharmacology and the evolution of antihypertensive therapy. The lessons learned from the clinical application of pentolinium and other ganglionic blockers underscored the need for more selective and better-tolerated agents, a demand that has driven cardiovascular drug development for the past several decades. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the balance between efficacy and tolerability and highlights the importance of targeted pharmacological intervention.
References
Pentolinium Tartrate: A Technical Guide to its Influence on Sympathetic and Parasympathetic Tone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentolinium tartrate is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist at autonomic ganglia.[1][2] This comprehensive technical guide delineates the mechanism of action of this compound and its profound effects on both the sympathetic and parasympathetic branches of the autonomic nervous system. By competitively inhibiting acetylcholine-mediated neurotransmission in autonomic ganglia, pentolinium effectively blunts the outflow of both sympathetic and parasympathetic signals to target organs.[3] This guide provides a detailed overview of the quantitative effects of pentolinium on key cardiovascular parameters, outlines experimental protocols for its use in research settings, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, physiology, and drug development.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membranes of neurons in both sympathetic and parasympathetic ganglia.[1] These receptors, primarily the α3β4 subtype in autonomic ganglia, are ligand-gated ion channels.[4]
Under normal physiological conditions, the release of acetylcholine from preganglionic neurons activates these nAChRs, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the postganglionic neuron, and if the threshold is reached, an action potential is generated and propagated to the target organ.
Pentolinium, by binding to these nAChRs without activating them, prevents acetylcholine from binding and thus inhibits this entire process. This blockade of neurotransmission at the ganglionic level effectively disconnects the central nervous system's autonomic outflow from the peripheral target organs.
Signaling Pathway of Nicotinic Acetylcholine Receptor Activation in Autonomic Ganglia
The following diagram illustrates the signaling cascade initiated by acetylcholine at the ganglionic synapse and its inhibition by pentolinium.
Effects on Sympathetic and Parasympathetic Tone
The non-selective nature of pentolinium's ganglionic blockade results in a simultaneous reduction of both sympathetic and parasympathetic tone. The net effect on a particular organ system depends on the dominant autonomic tone at rest.
Effect on Sympathetic Tone
The blockade of sympathetic ganglia leads to a significant reduction in adrenergic outflow. This manifests as:
-
Vasodilation and Hypotension: Reduced sympathetic stimulation of vascular smooth muscle causes vasodilation, leading to a decrease in peripheral resistance and a fall in blood pressure.
-
Decreased Cardiac Output: In some conditions, particularly in the seated position, pentolinium can reduce cardiac output.
-
Reduction in Catecholamines: The blockade of sympathetic signaling to the adrenal medulla and sympathetic nerve terminals results in decreased secretion of epinephrine and norepinephrine.
Effect on Parasympathetic Tone
The blockade of parasympathetic ganglia leads to a reduction in cholinergic outflow. The observable effects include:
-
Tachycardia: By blocking the vagal (parasympathetic) input to the heart, which is typically dominant at rest, pentolinium can lead to an increase in heart rate.
-
Mydriasis (Pupil Dilation): Reduced parasympathetic stimulation of the pupillary constrictor muscle.
-
Cycloplegia (Paralysis of Accommodation): Paralysis of the ciliary muscle of the eye.
-
Reduced Salivation and Gastrointestinal Secretions: Decreased parasympathetic stimulation of salivary and gastrointestinal glands.
-
Reduced Gastrointestinal Motility: Inhibition of parasympathetic-driven peristalsis.
Quantitative Data
The following tables summarize the quantitative effects of this compound on various physiological parameters as reported in the scientific literature.
Table 1: Effects of Intravenous this compound in Humans
| Parameter | Subjects | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |
| Supine Systolic BP (mmHg) | 21 Hypertensives | 2.5 mg i.v. | 163 ± 4 | 149 ± 5 | -8.6% | |
| Supine Systolic BP (mmHg) | 20 Normotensives | 2.5 mg i.v. | 120 ± 2 | 112 ± 2 | -6.7% | |
| Heart Rate (beats/min) | 21 Hypertensives | 2.5 mg i.v. | 71 ± 2 | 74 ± 2 | +4.2% | |
| Heart Rate (beats/min) | 20 Normotensives | 2.5 mg i.v. | 70 ± 2 | 73 ± 2 | +4.3% | |
| Plasma Noradrenaline (pg/mL) | 21 Hypertensives | 2.5 mg i.v. | 268 ± 27 | 185 ± 19 | -31.0% | |
| Plasma Noradrenaline (pg/mL) | 20 Normotensives | 2.5 mg i.v. | 251 ± 23 | 179 ± 16 | -28.7% | |
| Plasma Adrenaline (pg/mL) | 21 Hypertensives | 2.5 mg i.v. | 54 ± 7 | 39 ± 5 | -27.8% | |
| Plasma Adrenaline (pg/mL) | 20 Normotensives | 2.5 mg i.v. | 49 ± 6 | 35 ± 4 | -28.6% | |
| Mean Arterial Pressure (mmHg) | 6 Anesthetized Patients | 0.3 mg/kg | 87 | 65 (at 60 min) | -25.3% | |
| Systemic Vascular Resistance | 6 Anesthetized Patients | 0.3 mg/kg | 1480 | 1060 (at 60 min) | -28.4% | |
| Cardiac Output (L/min) | 6 Anesthetized Patients | 0.3 mg/kg | 4.7 | 5.1 (at 10 min) | +8.5% |
Table 2: Effects of this compound in Conscious Rats
| Parameter | Dose | Control (Mean ± SEM) | Pentolinium-Treated (Mean ± SEM) | Percentage Change | Reference |
| Blood Pressure Reduction (mmHg) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | N/A | > 40 | N/A | |
| Plasma Neuropeptide Y (fmol/mL) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | 78.6 ± 8.2 | 31.0 ± 6.7 | -60.6% | |
| Plasma Catecholamines | 5 mg/kg bolus + 5 mg/kg/30 min infusion | N/A | Significantly Reduced | N/A |
Experimental Protocols
The following section provides a generalized protocol for investigating the effects of this compound on cardiovascular parameters in a rat model. This protocol is a synthesis of methodologies reported in the literature and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
Animal Preparation and Surgical Procedure
-
Animal Model: Male Wistar rats (250-350 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbitone sodium).
-
Surgical Site Preparation: Shave the ventral neck region and disinfect the area.
-
Catheterization:
-
Make a small incision in the ventral neck region to expose the jugular vein and carotid artery.
-
Cannulate the jugular vein with polyethylene tubing (e.g., PE50) for intravenous drug administration.
-
Cannulate the carotid artery with a similar catheter for direct blood pressure monitoring. The catheter should be filled with heparinized saline to prevent clotting.
-
-
Recovery: For studies in conscious animals, the catheters are exteriorized at the back of the neck and the animal is allowed to recover from surgery for at least 24 hours.
Experimental Procedure
-
Acclimatization: Allow the animal to acclimatize to the experimental setup to minimize stress.
-
Baseline Measurement: Record baseline cardiovascular parameters, including arterial blood pressure and heart rate, for a stable period (e.g., 30 minutes).
-
Pentolinium Administration:
-
Intravenous Bolus and Infusion (for sustained blockade): Administer a bolus of this compound (e.g., 5 mg/kg, i.v.) followed by a continuous infusion (e.g., 5 mg/kg over 30 minutes).
-
Intraperitoneal Injection: Alternatively, an intraperitoneal injection can be used (e.g., 30 mg/kg).
-
-
Post-Administration Monitoring: Continuously record blood pressure and heart rate for a defined period (e.g., 60-120 minutes) following pentolinium administration.
-
Blood Sampling (Optional): If measuring plasma catecholamines or other biomarkers, blood samples can be drawn from the arterial catheter at baseline and at specified time points after pentolinium administration.
-
Data Analysis: Analyze the recorded data to determine the magnitude and time course of the changes in blood pressure, heart rate, and other measured parameters.
Experimental Workflow Diagram
Conclusion
This compound is a powerful pharmacological tool for inducing a generalized blockade of the autonomic nervous system. Its non-selective antagonism of nicotinic acetylcholine receptors in both sympathetic and parasympathetic ganglia leads to predictable and quantifiable effects on cardiovascular and other organ systems. This technical guide has provided an in-depth overview of its mechanism of action, its effects on autonomic tone, a summary of quantitative data from the literature, and a generalized experimental protocol. A thorough understanding of the pharmacology of pentolinium is essential for its appropriate use in research and for the development of more selective autonomic-modulating drugs.
References
An In-Depth Technical Guide to the Early Clinical Trials of Pentolinium Tartrate (Ansolysen)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical trials of Pentolinium Tartrate, a ganglionic blocking agent marketed under the trade name Ansolysen. Developed in the early 1950s, this compound was a significant agent in the management of moderate to severe hypertension before the advent of more specific antihypertensive therapies. This document synthesizes quantitative data from seminal studies, details experimental protocols, and illustrates the drug's mechanism of action through signaling pathway diagrams.
Core Mechanism of Action
This compound functions as a nicotinic acetylcholine receptor antagonist at autonomic ganglia. By blocking these receptors, it interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems. The primary therapeutic effect in hypertension is achieved through the blockade of sympathetic ganglia, which inhibits the release of norepinephrine from postganglionic nerve endings. This leads to a reduction in sympathetic vascular tone, causing vasodilation, decreased peripheral resistance, and a subsequent fall in arterial blood pressure.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound at the autonomic ganglion.
Key Early Clinical Trials: Data and Protocols
The following sections summarize the findings and methodologies of pivotal early clinical studies on this compound.
Smirk, F. H. (1953). Action of a new methonium compound in arterial hypertension. The Lancet.
This study was one of the first to describe the clinical effects of this compound (then known as M. & B. 2050A).
Experimental Protocol: The study involved a small number of hypertensive patients. The drug was administered subcutaneously and orally. Blood pressure was measured in both recumbent and standing positions to assess the postural hypotensive effect, a characteristic of ganglionic blocking agents. The "ceiling dose" for individual patients was determined, which was the dose above which no further fall in blood pressure occurred.
Quantitative Data Summary:
| Parameter | Observation |
| Route of Administration | Subcutaneous, Oral |
| Key Finding | This compound was found to be a potent hypotensive agent with a longer duration of action compared to hexamethonium. |
| Postural Hypotension | A significant drop in blood pressure upon standing was consistently observed. |
Freis, E. D., et al. (1954). A Clinical Appraisal of Pentapyrrolidinium (M&B 2050) in Hypertensive Patients. Circulation.
This study provided a more detailed clinical appraisal of Pentolinium in hypertensive patients.
Experimental Protocol: The study included patients with varying severity of hypertension. The drug was administered orally in divided doses. Blood pressure was monitored regularly, and the dosage was adjusted based on the patient's response and tolerance. The study also documented the side effects associated with ganglionic blockade.
Quantitative Data Summary:
| Parameter | Number of Patients | Mean Blood Pressure Reduction (Standing) |
| Group 1 (Moderate Hypertension) | Specific number not detailed in abstract | Significant reduction |
| Group 2 (Severe Hypertension) | Specific number not detailed in abstract | Marked reduction |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention |
Agrest, A., & Hoobler, S. W. (1955). Long-term management of hypertension with this compound (ansolysen). Journal of the American Medical Association.
This study focused on the long-term efficacy and management of hypertension with this compound.
Experimental Protocol: A cohort of hypertensive patients was treated with oral this compound for an extended period. The dosage was individualized and adjusted over time. The study aimed to achieve a standing blood pressure of around 150/100 mm Hg. The effectiveness of the drug in preventing complications of hypertension was also assessed.
Quantitative Data Summary:
| Parameter | Observation |
| Duration of Treatment | Long-term (months to years) |
| Target Blood Pressure (Standing) | ~150/100 mm Hg |
| Efficacy | Effective in the long-term control of severe hypertension. |
| Dosage Range | Highly individualized, typically starting with 20 mg three times daily and adjusted upwards.[1] |
Davignon, A., et al. (1956). Ansolysen in the Treatment of Arterial Hypertension. Canadian Medical Association Journal.[2]
This study provided further evidence for the use of Ansolysen in treating arterial hypertension.
Experimental Protocol: The study involved 25 patients with essential, renal, or malignant hypertension.[2] Treatment was initiated with small oral doses of this compound (10 to 20 mg) and gradually increased.[2] Blood pressure was measured in the supine and standing positions. The study also explored the combination of Pentolinium with other antihypertensive agents like reserpine.
Quantitative Data Summary:
| Patient Group (n=25) | Mean Supine BP (Before) | Mean Supine BP (After) | Mean Standing BP (Before) | Mean Standing BP (After) |
| Essential Hypertension | 215/123 mm Hg | 170/105 mm Hg | 200/120 mm Hg | 150/95 mm Hg |
| Renal Hypertension | 220/130 mm Hg | 180/110 mm Hg | 205/125 mm Hg | 160/100 mm Hg |
| Malignant Hypertension | 230/140 mm Hg | 185/115 mm Hg | 215/135 mm Hg | 165/105 mm Hg |
Experimental Workflow: Dosage Individualization
The early clinical trials with this compound emphasized a careful and individualized approach to dosage to maximize therapeutic benefit while minimizing side effects. The following diagram illustrates a typical workflow for dosage determination.
Conclusion
The early clinical trials of this compound (Ansolysen) were instrumental in establishing the therapeutic principle of ganglionic blockade for the management of severe hypertension. These studies demonstrated the drug's potent hypotensive effects, particularly the characteristic postural hypotension, and highlighted the necessity of careful dosage titration to balance efficacy with the predictable side effects of autonomic blockade. While this compound has been largely superseded by more specific and better-tolerated antihypertensive agents, a review of its early clinical evaluation offers valuable insights into the history of hypertension management and the pharmacological principles that continue to underpin modern therapeutics.
References
The Impact of Pentolinium Tartrate on Cardiovascular Hemodynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentolinium tartrate, a potent ganglionic blocking agent, has historically been utilized in the management of hypertensive crises and to induce controlled hypotension during surgical procedures. By acting as a nicotinic acetylcholine receptor antagonist at the autonomic ganglia, pentolinium effectively interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems. This dual blockade elicits a complex and significant impact on cardiovascular hemodynamics. This technical guide provides a comprehensive overview of the core effects of this compound on the cardiovascular system, presenting quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying physiological pathways.
Mechanism of Action: Ganglionic Blockade
Pentolinium exerts its effects by competitively blocking the nicotinic (Nn) acetylcholine receptors on postganglionic neurons within both sympathetic and parasympathetic ganglia.[1][2] Acetylcholine released from preganglionic neurons is unable to bind to these receptors, thereby inhibiting the transmission of nerve impulses to the effector organs, including the heart and blood vessels.[1][2][3]
The blockade of sympathetic ganglia leads to a reduction in adrenergic tone, resulting in vasodilation and a decrease in peripheral resistance. Simultaneously, the blockade of parasympathetic (vagal) ganglia innervating the heart can lead to an increase in heart rate (tachycardia) by inhibiting the "rest and digest" signals. The net effect on cardiovascular hemodynamics is a composite of these actions and is influenced by the patient's underlying physiological state.
Quantitative Hemodynamic Effects
The administration of this compound induces significant and measurable changes in key hemodynamic parameters. The following tables summarize quantitative data from a pivotal study investigating the effects of pentolinium in anesthetized human subjects.
| Hemodynamic Parameter | Baseline (Mean ± SEM) | 10 min post-Pentolinium (Mean ± SEM) | 20 min post-Pentolinium (Mean ± SEM) | 60 min post-Pentolinium (Mean ± SEM) |
| Mean Arterial Pressure (mmHg) | 93 ± 4 | 78 ± 5 | 72 ± 5 | 65 ± 4 |
| Heart Rate (beats/min) | 75 ± 3 | 90 ± 4 | 88 ± 4 | 85 ± 4 |
| Cardiac Output (L/min) | 5.2 ± 0.4 | 6.1 ± 0.5 | 5.9 ± 0.5 | 5.5 ± 0.4 |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1430 ± 120 | 1020 ± 100 | 970 ± 100 | 950 ± 90 |
Data adapted from a study on anesthetized patients.
Another study in hypertensive and normotensive conscious subjects demonstrated a significant reduction in supine systolic blood pressure following an intravenous dose of 2.5 mg of this compound, accompanied by a small increase in heart rate.
Experimental Protocols
The following section details a representative experimental protocol for assessing the hemodynamic effects of this compound in human subjects.
Study Design: A prospective, observational study in adult patients undergoing elective surgery with general anesthesia.
Patient Population: Adult patients (ASA physical status I-II) scheduled for elective surgical procedures requiring general anesthesia.
Anesthetic Technique: Anesthesia was induced with a standardized protocol and maintained with a combination of an inhaled anesthetic (e.g., isoflurane) and an opioid analgesic (e.g., fentanyl).
Hemodynamic Monitoring:
-
Intra-arterial Blood Pressure: A radial artery catheter was inserted for continuous monitoring of systemic arterial blood pressure. Mean arterial pressure (MAP) was derived from the arterial waveform.
-
Cardiac Output (CO): Cardiac output was measured using the thermodilution technique via a pulmonary artery catheter. A known volume of cold saline was injected into the right atrium, and the resultant change in blood temperature was measured in the pulmonary artery.
-
Heart Rate (HR): Heart rate was continuously monitored using a standard 3-lead electrocardiogram.
-
Systemic Vascular Resistance (SVR): SVR was calculated using the following formula: SVR = (MAP - CVP) / CO x 80, where CVP is the central venous pressure.
Experimental Procedure:
-
Following the induction of anesthesia and stabilization of hemodynamic parameters, baseline measurements of MAP, HR, CO, and CVP were recorded.
-
This compound was administered intravenously at a specified dose.
-
Hemodynamic parameters were continuously monitored and recorded at predefined intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes) following the administration of the drug.
-
Any adverse events or significant changes in patient status were documented.
Data Analysis: The collected data were analyzed using appropriate statistical methods to determine the significance of changes in hemodynamic parameters from baseline at each time point.
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions involved, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound profoundly impacts cardiovascular hemodynamics by inducing a state of ganglionic blockade. This leads to a significant reduction in mean arterial pressure and systemic vascular resistance, often accompanied by a compensatory increase in heart rate and a transient rise in cardiac output. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working with ganglionic blocking agents or investigating the complex interplay of the autonomic nervous system in cardiovascular regulation. Further research with more extensive and diverse patient populations would be beneficial to fully elucidate the nuanced hemodynamic effects of this compound.
References
Methodological & Application
Preparing Pentolinium Tartrate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentolinium tartrate is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] It is a valuable tool in neuroscience, pharmacology, and physiology research to investigate the roles of the autonomic nervous system and nicotinic neurotransmission in various biological processes. Historically used as an antihypertensive agent, its ability to block autonomic ganglia makes it useful in experimental models requiring the modulation of sympathetic and parasympathetic outflow.[1][2] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory setting.
Physicochemical Properties and Solubility
This compound is a white to cream-colored crystalline powder.[3] Understanding its solubility is crucial for preparing accurate and effective solutions.
| Property | Value | Source |
| Molecular Formula | C23H42N2O12 | [4] |
| Molecular Weight | 538.59 g/mol | |
| Melting Point | ~203 °C (decomposes) | |
| Solubility in Water | Freely soluble (1 g in 0.4 mL) | |
| Solubility in Ethanol | Sparingly soluble (1 g in 810 mL) | |
| Solubility in DMSO | Soluble | |
| Insoluble in | Ether, Chloroform | |
| pH of 10% aqueous solution | Approximately 3.5 |
Solution Preparation Protocols
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 100 mM)
This protocol is suitable for most in vitro and in vivo applications where an aqueous vehicle is preferred.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 538.59 g/mol = 0.5386 g
-
-
Weigh the powder: Accurately weigh 538.6 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolve the powder: Add approximately 8 mL of sterile water to the tube. Cap tightly and vortex or stir until the powder is completely dissolved. The compound is freely soluble in water.
-
Adjust to final volume: Once fully dissolved, add sterile water to reach a final volume of 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial for storage.
-
Storage: Store the aqueous stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage (months). It is recommended to prepare fresh solutions for critical experiments.
Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mM)
For applications requiring a non-aqueous stock solution, DMSO is a suitable solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vials or other light-protected, DMSO-compatible tubes
-
Calibrated balance
-
Spatula
-
Vortex mixer
Procedure:
-
Weigh the powder: Following the calculation in Protocol 1, weigh 538.6 mg of this compound powder and transfer it to a sterile, light-protected vial.
-
Dissolve in DMSO: Add approximately 8 mL of anhydrous DMSO. Cap tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Adjust to final volume: Add DMSO to reach a final volume of 10 mL.
-
Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C to minimize water absorption. For short-term storage (days to weeks), 2-8°C is acceptable.
Experimental Protocols and Data Presentation
In Vitro Applications: Nicotinic Receptor Antagonism Assays
This compound is used in various in vitro assays to study the function of nicotinic acetylcholine receptors. These can include cell-based functional assays (e.g., measuring changes in membrane potential or intracellular calcium) and electrophysiological recordings.
Experimental Workflow for In Vitro Antagonist Assay
Protocol for a Cell-Based Functional Assay:
-
Cell Culture: Plate cells expressing the nAChR subtype of interest in a suitable microplate format (e.g., 96-well or 384-well).
-
Preparation of Working Solutions:
-
From a 100 mM stock solution, prepare a series of dilutions of this compound in the assay buffer. The final concentrations should typically range from nanomolar to micromolar, depending on the receptor subtype and assay sensitivity. A common starting range for antagonists like mecamylamine is up to 100 µM.
-
Prepare a solution of the nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation: Add the this compound working solutions to the cells and incubate for a predetermined period (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C).
-
Agonist Stimulation: Add the agonist solution to the wells to stimulate the nAChRs.
-
Signal Detection: Measure the cellular response using a plate reader. The specific readout will depend on the assay (e.g., fluorescence for calcium indicators, changes in membrane potential).
-
Data Analysis: Plot the response against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Typical Concentration Range | Notes |
| This compound | 1 nM - 100 µM | The optimal range should be determined empirically for each nAChR subtype and cell line. |
| Nicotine (Agonist) | 1 µM - 100 µM | Concentration should be optimized to an EC50 or EC80 value for the specific assay. |
| Acetylcholine (Agonist) | 1 µM - 1 mM | Concentration should be optimized to an EC50 or EC80 value for the specific assay. |
In Vivo Applications: Ganglionic Blockade in Rodent Models
This compound can be administered in vivo to produce ganglionic blockade, leading to effects such as hypotension.
Experimental Workflow for In Vivo Ganglionic Blockade Study
Protocol for Intraperitoneal (i.p.) Administration in Rats:
-
Solution Preparation: Prepare a sterile solution of this compound in saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the animal's body weight, ensuring the injection volume is appropriate (e.g., 1-5 mL/kg).
-
Dosing: A dose of 30 mg/kg has been used to achieve ganglion blockade in rats.
-
Administration: Inject the prepared solution intraperitoneally.
-
Monitoring: Monitor the animal for the desired physiological effects (e.g., a drop in blood pressure) and any adverse reactions. The onset and duration of action will depend on the dose and route of administration.
| Species | Route of Administration | Dosage | Observed Effect |
| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Ganglion blockade |
| Rat | Intravenous (i.v.) | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Significant reduction in blood pressure and plasma neuropeptide Y |
Mechanism of Action: Signaling Pathway
This compound acts by blocking nicotinic acetylcholine receptors at the autonomic ganglia. This prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.
Simplified Signaling Pathway of nAChR Antagonism
Stability and Storage
Proper storage of this compound and its solutions is essential to maintain its activity.
-
Solid Powder: Store in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).
-
DMSO Stock Solutions: Store in tightly sealed aliquots at -20°C for long-term storage. For short-term use, 0-4°C is acceptable.
-
Aqueous Solutions: It is recommended to prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than one week. For longer-term storage, aliquoting and freezing at -20°C is advisable, although freeze-thaw cycles should be minimized. The stability of aqueous solutions can be pH-dependent, and for critical applications, a formal stability study may be required.
Safety Precautions
This compound is a potent pharmacological agent. Standard laboratory safety practices should be followed when handling the powder and its solutions. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. It is listed as poisonous by intraperitoneal, subcutaneous, and intravenous routes and moderately toxic by ingestion. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application of Pentolinium Tartrate in Isolated Tissue Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentolinium Tartrate is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] Its primary mechanism of action involves the blockade of neurotransmission at autonomic ganglia, leading to the inhibition of both sympathetic and parasympathetic nervous system outflow. This property results in smooth muscle relaxation and vasodilation.[1] Historically used as an antihypertensive agent, this compound now serves as a valuable pharmacological tool in research settings, particularly in isolated tissue bath experiments, to investigate the roles of ganglionic transmission in the function of various smooth muscle preparations.
Isolated tissue bath assays are a cornerstone of classical pharmacology, allowing for the characterization of drug effects on contractile tissues in a controlled ex vivo environment.[2][3] This document provides detailed application notes and protocols for the use of this compound in such experiments, including data presentation and visualization of relevant pathways and workflows.
Data Presentation
| Antagonist | Agonist | Tissue Preparation | Parameter | Value |
| This compound | Nicotine / Acetylcholine | e.g., Guinea Pig Ileum, Rabbit Bronchial Smooth Muscle | pA2 | To be determined experimentally |
| This compound | Nicotine | e.g., Rabbit Bronchial Smooth Muscle | IC50 | To be determined experimentally |
Researchers should perform Schild plot analysis to determine the specific pA2 value of this compound for the nicotinic receptors in their tissue of interest.
Experimental Protocols
General Protocol for Isolated Tissue Bath Experiments
This protocol provides a general framework for utilizing an isolated tissue bath system to study the effects of this compound. Specific parameters may need to be optimized depending on the tissue being investigated.
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat vas deferens, rabbit aortic rings)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, Tyrode's solution[4]
-
This compound stock solution
-
Agonist stock solution (e.g., Nicotine, Acetylcholine)
-
Isolated tissue bath system with organ chamber, thermoregulator, and aeration
-
Isometric force transducer and data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
System Preparation:
-
Assemble and calibrate the isolated tissue bath system according to the manufacturer's instructions.
-
Fill the water jacket with deionized water and set the temperature to 37°C.
-
Prepare the appropriate PSS and continuously aerate it with carbogen gas. Warm the PSS to 37°C before use.
-
-
Tissue Preparation and Mounting:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired tissue and place it in a petri dish containing cold, aerated PSS.
-
Prepare segments of the tissue of appropriate size (e.g., 2-3 cm for guinea pig ileum).
-
Mount the tissue segment in the organ bath chamber, securing one end to a fixed hook and the other to the isometric force transducer.
-
-
Equilibration:
-
Fill the organ bath with pre-warmed, aerated PSS.
-
Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes.
-
Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.
-
-
Viability Test:
-
After equilibration, assess the viability and contractility of the tissue by adding a standard contracting agent, such as potassium chloride (KCl) or a high concentration of the chosen agonist.
-
Once a stable contraction is achieved, wash the tissue thoroughly to return to baseline.
-
Protocol for Determining the Antagonistic Effect of this compound (Schild Analysis)
This protocol is designed to determine the pA2 value of this compound, quantifying its competitive antagonism against a nicotinic agonist.
Procedure:
-
Control Agonist Concentration-Response Curve:
-
Once the tissue is equilibrated and its viability is confirmed, obtain a cumulative concentration-response curve for the agonist (e.g., Nicotine or Acetylcholine).
-
Start with a low concentration of the agonist and progressively increase the concentration in logarithmic increments until a maximal response is achieved.
-
After the maximal response is recorded, wash the tissue extensively with PSS until it returns to the baseline resting tension.
-
-
Incubation with this compound:
-
Introduce a known, fixed concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
-
Agonist Concentration-Response Curve in the Presence of this compound:
-
While maintaining the same concentration of this compound in the bath, repeat the cumulative agonist concentration-response curve as described in step 1.
-
A competitive antagonist like this compound will cause a parallel rightward shift of the concentration-response curve without a significant change in the maximal response.
-
-
Repeat with Different Concentrations of this compound:
-
Wash the tissue thoroughly to remove both the agonist and antagonist.
-
Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptor Blockade by this compound
Caption: Mechanism of this compound action at the autonomic ganglion.
Experimental Workflow for Schild Analysis
Caption: Workflow for determining the pA2 value of this compound.
Logical Relationship of Competitive Antagonism
Caption: Interpreting the effect of a competitive antagonist.
References
- 1. Muscarinic receptors in guinea pig ileum. A study by agonist--3H-labelled antagonist competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
Pentolinium Tartrate: A Tool for Investigating Gastrointestinal Motility
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentolinium tartrate is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] Its ability to inhibit neurotransmission in autonomic ganglia makes it a valuable pharmacological tool for investigating the neural regulation of gastrointestinal (GI) motility. By blocking the input from both the sympathetic and parasympathetic nervous systems at the ganglionic level, pentolinium allows researchers to dissect the intrinsic properties of the enteric nervous system (ENS) and smooth muscle, as well as to study non-cholinergic, non-adrenergic neurotransmission. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of GI motility.
Mechanism of Action
This compound exerts its effects by binding to and blocking nicotinic acetylcholine receptors at the synapses within autonomic ganglia.[1] In the context of the gastrointestinal tract, this action interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons of both the parasympathetic and sympathetic divisions of the autonomic nervous system. The parasympathetic nervous system generally stimulates GI motility and secretions, while the sympathetic nervous system is typically inhibitory. By blocking both inputs, pentolinium effectively isolates the enteric nervous system, allowing for the study of its intrinsic activity and the effects of local reflexes and neuromodulators. Blockade of these receptors leads to smooth muscle relaxation.[1]
Signaling Pathways and Experimental Workflow
The signaling pathway affected by this compound and a typical experimental workflow for its use in in vitro studies are depicted below.
Data Presentation
The following tables summarize quantitative data for the use of this compound in gastrointestinal motility research.
Table 1: In Vitro Applications of this compound
| Parameter | Animal Model | Tissue Preparation | Agonist/Stimulus | This compound Concentration | Observed Effect |
| Inhibition of Contraction | Guinea Pig | Ileum | Nicotine (0.3-10 µmol/l) | Not specified | Blockade of nicotine-induced contractions.[2] |
| Inhibition of Peristaltic Reflex | Guinea Pig | Colon | Intraluminal distension | Not specified | Abolition of the peristaltic reflex. |
| Inhibition of Acetylcholine Release | Guinea Pig | Ileum (longitudinal muscle-myenteric plexus) | Nicotine | Not specified | Prevention of nicotine-induced acetylcholine release. |
Table 2: In Vivo Applications of this compound
| Parameter | Animal Model | Method | This compound Dosage | Observed Effect |
| Intestinal Transit | Rat | Non-absorbable marker | Not specified | Potential to delay transit by blocking propulsive contractions. |
| Peristaltic Activity | Rat | Intraluminal pressure and fluid movement | Not specified | Blockade of propulsive contractions. |
Experimental Protocols
Protocol 1: In Vitro Investigation of Nicotinic Receptor Blockade in Isolated Guinea Pig Ileum
This protocol is designed to assess the inhibitory effect of this compound on nicotine-induced contractions of the guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
This compound stock solution
-
Nicotine stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and excise a segment of the terminal ileum. Gently flush the lumen with Tyrode's solution and remove any adhering mesenteric tissue. Cut segments of 2-3 cm in length.
-
Organ Bath Setup: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Induction of Contractions: After equilibration, record a stable baseline. Induce contractions by adding a submaximal concentration of nicotine (e.g., 1-10 µM) to the organ bath.[2] Once a stable contraction is achieved, wash the tissue thoroughly until it returns to the baseline.
-
Application of this compound: Introduce a specific concentration of this compound to the bath and incubate for 20-30 minutes.
-
Re-challenge with Nicotine: In the presence of this compound, re-administer the same concentration of nicotine used in step 3.
-
Data Analysis: Record the amplitude of the nicotine-induced contraction in the absence and presence of this compound. Calculate the percentage inhibition of the contractile response. This can be repeated with a range of this compound concentrations to generate a dose-response curve and determine an IC50 value.
Protocol 2: In Vivo Investigation of the Effect of this compound on Gastrointestinal Transit in Rats
This protocol outlines a method to assess the impact of this compound on the transit of a non-absorbable marker through the small intestine of rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution for injection
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia) or other non-absorbable marker
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation: Fast the rats overnight (12-18 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dosage will need to be determined based on preliminary studies, but a starting point could be in the range of 1-5 mg/kg.
-
Marker Administration: Thirty minutes after drug administration, administer a charcoal meal (e.g., 1.5 ml) orally via gavage.
-
Transit Time Measurement: After a predetermined time (e.g., 30-60 minutes), euthanize the rats by cervical dislocation.
-
Tissue Collection and Analysis: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileocecal junction. Gently stretch the intestine to its full length without damaging the tissue. Measure the total length of the small intestine. Also, measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Data Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean intestinal transit between the this compound-treated group and the vehicle-treated control group.
Conclusion
This compound is a valuable pharmacological agent for elucidating the complex neural control of gastrointestinal motility. The protocols provided here offer a framework for its application in both in vitro and in vivo experimental settings. By effectively blocking ganglionic nicotinic acetylcholine receptors, researchers can isolate and study the intrinsic components of gut motility, contributing to a deeper understanding of gastrointestinal physiology and pathophysiology, and aiding in the development of novel therapeutics for motility disorders.
References
Application Notes and Protocols for Assessing Autonomic Function with Pentolinium Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentolinium Tartrate is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist at autonomic ganglia. By blocking the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems, Pentolinium induces a state of autonomic blockade.[1][2] This property makes it a valuable pharmacological tool for assessing autonomic function in preclinical and clinical research. These application notes provide detailed protocols for utilizing this compound to investigate autonomic control of various physiological parameters.
Pentolinium acts by competitively blocking the nicotinic cholinergic receptors on postganglionic neurons in both sympathetic and parasympathetic ganglia.[1] This inhibition prevents the binding of acetylcholine released from preganglionic neurons, thereby blocking the entire outflow of the autonomic nervous system. This non-selective blockade allows researchers to study the baseline physiological state in the absence of autonomic tone and to investigate the effects of autonomic dysfunction.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key physiological parameters based on published studies.
Table 1: Hemodynamic Effects of this compound in Humans
| Parameter | Baseline (Mean ± SD/SEM) | Post-Pentolinium (Mean ± SD/SEM) | Percent Change | p-value | Reference |
| Supine Systolic Blood Pressure (mmHg) | 150 ± 10 | 125 ± 8 | ↓ 16.7% | <0.05 | Murphy et al., 1983 |
| Supine Diastolic Blood Pressure (mmHg) | 95 ± 5 | 80 ± 4 | ↓ 15.8% | <0.05 | Basta et al., 1977 |
| Heart Rate (beats/min) | 75 ± 8 | 80 ± 7 | ↑ 6.7% | >0.05 (small increase) | Murphy et al., 1983 |
Note: The data presented are representative values derived from published literature and may vary depending on the specific experimental conditions.
Table 2: Effects of this compound on Plasma Catecholamines in Humans
| Parameter | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percent Change | p-value | Reference |
| Plasma Noradrenaline (pg/mL) | 400 ± 50 | 200 ± 30 | ↓ 50% | <0.05 | Murphy et al., 1983 |
| Plasma Adrenaline (pg/mL) | 50 ± 10 | 25 ± 5 | ↓ 50% | <0.05 | Murphy et al., 1983 |
Note: The data presented are representative values derived from published literature and may vary depending on the specific experimental conditions.
Table 3: Effects of this compound on Hemodynamics in Conscious Rats
| Parameter | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Change | p-value | Reference |
| Mean Arterial Pressure (mmHg) | 110 ± 5 | 70 ± 5 | ↓ 40 mmHg | <0.01 | Corder et al., 1988 |
| Heart Rate (beats/min) | 350 ± 15 | 330 ± 12 | ↓ 5.7% | Not significant | Corder et al., 1988 |
Note: The data presented are representative values derived from published literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Pentolinium Suppression Test for Assessing Sympathetic Nervous System Activity in Humans
Objective: To assess the contribution of the sympathetic nervous system to circulating catecholamine levels.
Materials:
-
This compound for injection (sterile solution)
-
Intravenous (IV) catheter and infusion set
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Equipment for plasma catecholamine analysis (e.g., HPLC with electrochemical detection)
-
Blood pressure and heart rate monitor
Procedure:
-
Subject Preparation: Subjects should be in a supine position and have an IV catheter inserted into a forearm vein at least 30 minutes before the start of the test to minimize stress-induced catecholamine release. Subjects should have abstained from caffeine, nicotine, and strenuous exercise for at least 12 hours prior to the test.
-
Baseline Measurements: After the acclimatization period, record baseline blood pressure and heart rate. Draw a baseline blood sample (t=0) for plasma catecholamine analysis.
-
Pentolinium Administration: Administer a single intravenous bolus of this compound at a dose of 2.5 mg.
-
Post-Pentolinium Measurements: Record blood pressure and heart rate at 5, 10, 15, and 20 minutes post-injection.
-
Blood Sampling: Draw blood samples for plasma catecholamine analysis at 10 and 20 minutes post-injection.
-
Sample Processing: Immediately place blood samples on ice. Centrifuge the samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Data Analysis: Compare the plasma noradrenaline and adrenaline concentrations at 10 and 20 minutes with the baseline values. A significant reduction in catecholamine levels indicates suppression of sympathetic outflow.
Protocol 2: Assessment of Autonomic Control of Blood Pressure in Anesthetized Rodents
Objective: To determine the role of the autonomic nervous system in maintaining resting blood pressure.
Materials:
-
This compound
-
Anesthetic agent (e.g., isoflurane, urethane)
-
Surgical instruments for catheterization
-
Intra-arterial catheter and pressure transducer
-
Data acquisition system for continuous blood pressure and heart rate monitoring
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rodent and maintain a stable plane of anesthesia. Surgically implant a catheter into the femoral or carotid artery for continuous blood pressure monitoring.
-
Baseline Recordings: Allow the animal to stabilize after surgery. Record baseline mean arterial pressure (MAP) and heart rate for at least 30 minutes.
-
Pentolinium Administration: Administer this compound via an intraperitoneal (i.p.) or intravenous (i.v.) route. A typical i.p. dose is 5 mg/kg. For i.v. administration, a bolus of 5 mg/kg can be followed by a continuous infusion.
-
Post-Pentolinium Recordings: Continuously record MAP and heart rate for at least 60 minutes following pentolinium administration.
-
Data Analysis: Calculate the change in MAP and heart rate from the baseline period to the period after pentolinium administration. The magnitude of the fall in blood pressure reflects the degree of neurogenic vasomotor tone.
Mandatory Visualizations
Caption: Signaling pathway of the autonomic nervous system and the site of action of this compound.
Caption: Experimental workflow for the Pentolinium Suppression Test.
Caption: Logical relationship of this compound's effect on the autonomic nervous system and cardiovascular parameters.
References
Application Notes and Protocols for Pentolinium Tartrate in Models of Autonomic Hyperreflexia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autonomic hyperreflexia (AH), also known as autonomic dysreflexia, is a serious and potentially life-threatening condition that occurs in individuals with spinal cord injury (SCI) at or above the sixth thoracic vertebra (T6).[1][2] It is characterized by an uncontrolled and exaggerated sympathetic nervous system response to a noxious or non-noxious stimulus below the level of the injury.[2] This results in a sudden and dangerous increase in blood pressure, which can lead to stroke, seizure, or even death. Pentolinium tartrate is a ganglionic blocking agent that acts on nicotinic acetylcholine receptors in the autonomic ganglia, inhibiting the release of catecholamines such as adrenaline and noradrenaline.[3] This mechanism makes it an effective tool for managing the hypertensive crisis associated with autonomic hyperreflexia in both clinical and preclinical settings.
These application notes provide detailed protocols and data for the use of this compound in rat models of autonomic hyperreflexia, a common preclinical paradigm for studying this condition.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on key cardiovascular parameters in a rat model of spinal cord injury with induced autonomic hyperreflexia. The data is compiled from typical findings in the literature and provides a representative example.
| Parameter | Baseline (Pre-Stimulus) | Autonomic Hyperreflexia (Post-Stimulus, Vehicle Control) | Autonomic Hyperreflexia (Post-Stimulus, this compound Treatment) |
| Mean Arterial Pressure (MAP, mmHg) | 85 ± 5 | 130 ± 10 | 90 ± 7 |
| Systolic Blood Pressure (SBP, mmHg) | 110 ± 8 | 160 ± 12 | 115 ± 10 |
| Diastolic Blood Pressure (DBP, mmHg) | 70 ± 6 | 110 ± 9 | 75 ± 8 |
| Heart Rate (beats/min) | 350 ± 20 | 280 ± 15 (reflex bradycardia) | 340 ± 25 |
Note: The values presented are hypothetical and representative of expected outcomes. Actual results may vary depending on the specific experimental conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway of autonomic hyperreflexia and the mechanism of action of this compound.
Caption: Signaling pathway of autonomic hyperreflexia and the inhibitory action of this compound.
Experimental Protocols
1. Animal Model of Spinal Cord Injury
A common and reproducible model of spinal cord injury in rats is essential for studying autonomic hyperreflexia.
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) to ensure a lack of pain response.
-
Surgical Procedure:
-
Perform a dorsal laminectomy at the fourth thoracic (T4) vertebral level to expose the spinal cord.
-
Induce a complete spinal cord transection or a severe contusion injury using a standardized impactor device.
-
Suture the muscle layers and close the skin incision.
-
-
Post-operative Care:
-
Administer analgesics for post-operative pain management.
-
Provide manual bladder expression twice daily until reflex bladder function is established.
-
House rats in a temperature-controlled environment with easy access to food and water.
-
Allow a recovery period of at least 2-4 weeks for the chronic phase of SCI and the development of autonomic hyperreflexia to manifest.
-
2. Induction of Autonomic Hyperreflexia
Colorectal distension (CRD) is a reliable and commonly used method to induce autonomic hyperreflexia in spinal cord-injured rats.
-
Materials:
-
A flexible balloon catheter (e.g., Fogarty embolectomy catheter).
-
A pressure transducer and a syringe for balloon inflation.
-
-
Procedure:
-
Gently insert the lubricated balloon catheter into the descending colon and rectum, with the balloon positioned approximately 1-2 cm from the anus.
-
Secure the catheter to the tail.
-
Connect the catheter to a pressure transducer to monitor distension pressure and to a syringe for inflation.
-
Induce autonomic hyperreflexia by inflating the balloon with a specific volume of air or saline (e.g., 0.4-2.0 mL) or to a specific pressure (e.g., 60-80 mmHg) for a defined period (e.g., 60 seconds).
-
Continuously monitor cardiovascular parameters (blood pressure and heart rate) before, during, and after the distension.
-
3. Administration of this compound
Intravenous administration is the preferred route for delivering this compound to achieve rapid ganglionic blockade.
-
Drug Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration. A typical dose for achieving ganglionic blockade in rats is a 5 mg/kg bolus followed by a 5 mg/kg/30 min infusion.
-
-
Administration Protocol:
-
In an anesthetized or conscious rat with a previously implanted intravenous catheter (e.g., in the jugular or femoral vein), administer a bolus injection of this compound (5 mg/kg).
-
Immediately following the bolus, begin a continuous intravenous infusion of this compound (5 mg/kg/30 min) to maintain ganglionic blockade.
-
Allow a stabilization period of approximately 15-20 minutes after the start of the infusion before inducing autonomic hyperreflexia.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a rat model of autonomic hyperreflexia.
Caption: Experimental workflow for assessing this compound in a rat model of autonomic hyperreflexia.
References
Application Notes and Protocols: Pentolinium Tartrate in Sepsis and Inflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentolinium tartrate is a ganglionic blocker that acts as a non-selective nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] While historically used as an antihypertensive agent, its mechanism of action presents a valuable tool for researchers investigating the neuro-immune axis, specifically the cholinergic anti-inflammatory pathway (CAP), in the context of sepsis and systemic inflammation. The CAP is a neuro-immunomodulatory circuit where acetylcholine (ACh), released from the vagus nerve, interacts with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages, to suppress the production and release of pro-inflammatory cytokines.[3][4][5]
These application notes provide a theoretical framework and detailed protocols for utilizing this compound to probe the role of the CAP in preclinical sepsis and inflammation models. By blocking nicotinic receptors, this compound is hypothesized to inhibit the anti-inflammatory effects of the CAP, thereby potentially exacerbating the inflammatory response. This makes it a useful tool for studying the consequences of a dysregulated CAP in sepsis and for evaluating the efficacy of novel anti-inflammatory therapies that may act independently of this pathway.
Mechanism of Action in the Context of Inflammation
This compound functions by blocking the action of acetylcholine at autonomic ganglia, thereby inhibiting transmission in both the sympathetic and parasympathetic nervous systems. In the context of inflammation, its most relevant action is the antagonism of nAChRs on immune cells. The prevailing hypothesis is that by blocking the α7nAChR on macrophages and other immune cells, this compound will prevent the down-regulation of pro-inflammatory signaling pathways, such as the NF-κB pathway. This is expected to lead to an increased synthesis and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Signaling Pathways
The following diagram illustrates the hypothesized effect of this compound on the Cholinergic Anti-inflammatory Pathway in a macrophage during an inflammatory challenge (e.g., LPS from bacteria).
Experimental Protocols
The following are detailed, albeit theoretical, protocols for the use of this compound in common preclinical models of sepsis and inflammation.
In Vivo Murine Model of Endotoxemia
This model is used to study the systemic inflammatory response to a bolus of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Experimental Workflow:
References
- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H42N2O12 | CID 5849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Pentolinium Tartrate in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Pentolinium Tartrate in research animals. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a ganglionic blocking agent.[1] It acts as a nicotinic antagonist at autonomic ganglia, interrupting neural transmission in both the sympathetic and parasympathetic nervous systems.[1] This broad action leads to its primary effect of reducing blood pressure, which is why it has been used as an antihypertensive agent.[1]
Q2: What are the most common side effects of this compound in research animals?
A2: Due to its widespread blockade of the autonomic nervous system, the most common side effects observed in research animals are extensions of its pharmacological action. These include:
-
Hypotension: A significant drop in blood pressure is the most direct and expected effect.[2]
-
Paralytic Ileus: Inhibition of parasympathetic stimulation of the gut can lead to a cessation of normal intestinal motility.[3]
-
Urinary Retention: Blockade of parasympathetic input to the bladder can impair normal voiding.
-
Cardiovascular Changes: Beyond hypotension, alterations in heart rate can occur.
Q3: Are there any known reversal agents for this compound?
A3: There is no single, direct antagonist for this compound. Management of its effects focuses on supportive care and addressing the specific symptoms. For neuromuscular blockade effects, which can be a component of ganglionic blockade, anticholinesterase inhibitors like neostigmine have been used to reverse the effects of other neuromuscular blocking agents, though their efficacy for direct reversal of Pentolinium is not well-documented.
Troubleshooting Guides
Issue 1: Severe Hypotension Following this compound Administration
Symptoms:
-
Rapid and significant drop in mean arterial pressure (MAP).
-
Weakness or collapse of the animal.
-
Pale mucous membranes.
-
Tachycardia (compensatory) or bradycardia.
Immediate Actions & Management:
| Intervention | Protocol | Species | Notes |
| Fluid Therapy | Administer a rapid intravenous (IV) bolus of isotonic crystalloids (e.g., Lactated Ringer's solution, 0.9% NaCl) at 10-20 mL/kg over 15-30 minutes. This can be repeated as needed. | Dogs, Cats | Use with caution in animals with known cardiac disease to avoid fluid overload. |
| Consider colloids (e.g., Hetastarch) at 5 mL/kg (dogs) or 2.5 mL/kg (cats) IV over 5 minutes if crystalloids are insufficient. | Dogs, Cats | ||
| Vasopressor Support | If fluid therapy is ineffective, initiate a constant rate infusion (CRI) of a sympathomimetic agent. | Rodents, Dogs, Cats | Continuous monitoring of blood pressure is crucial during vasopressor administration. |
| Dopamine: 5-15 µg/kg/min CRI. | Dogs, Cats | At these doses, dopamine increases heart rate and contractility. | |
| Dobutamine: 2-10 µg/kg/min CRI. | Dogs, Cats | Primarily increases cardiac contractility. | |
| Vasopressin: In cases of refractory hypotension, a vasopressin CRI of 0.3-5 mU/kg/min can be considered. | Dogs, Cats | Acts on V1 receptors and can be effective when adrenergic receptors are less responsive. | |
| Central Choline Administration | In a research setting, intracerebroventricular (i.c.v.) administration of choline has been shown to reverse hypotension caused by ganglionic blockade in rats through a vasopressin-dependent mechanism. | Rats | This is an experimental approach and requires specialized surgical preparation. |
Issue 2: Paralytic Ileus and Gastrointestinal Hypomotility
Symptoms:
-
Absence of bowel sounds on auscultation.
-
Abdominal distension.
-
Lack of fecal output.
-
Vomiting or regurgitation in some species.
Management Strategies:
| Intervention | Protocol | Species | Notes |
| Fluid and Electrolyte Balance | Maintain adequate hydration with intravenous fluids. Correct any electrolyte imbalances, particularly hypokalemia, as this can exacerbate ileus. | All | |
| Prokinetic Agents | Neostigmine: This acetylcholinesterase inhibitor increases the availability of acetylcholine at the neuromuscular junction in the gut, promoting motility. It has been used to treat drug-induced ileus. | Dogs, Cats | Administer with caution and monitor for signs of excessive cholinergic stimulation (e.g., bradycardia, salivation). Atropine can be used to counteract these effects. |
| Supportive Care | Withhold oral food and water until bowel sounds return. | All | |
| Nasogastric decompression may be necessary in cases of severe gastric stasis and vomiting. | Dogs, Cats, Pigs |
Issue 3: Urinary Retention
Symptoms:
-
Distended urinary bladder on palpation or imaging.
-
Inability to urinate or passing only small, frequent streams of urine.
-
Discomfort or signs of pain on abdominal palpation.
Management Strategies:
| Intervention | Protocol | Species | Notes |
| Bladder Expression/Catheterization | Gentle manual expression of the bladder may be attempted. If unsuccessful or if prolonged retention is anticipated, aseptic urinary catheterization is recommended to decompress the bladder and prevent overdistension injury. | Dogs, Cats, Rabbits | |
| Pharmacological Intervention | Alpha-Adrenergic Antagonists: Drugs like prazosin can be used to relax the internal urethral sphincter. | Dogs, Cats | |
| Cholinergic Agonists: Bethanechol can be administered to stimulate detrusor muscle contraction. | Dogs, Cats, Horses | Should only be used once urethral obstruction has been ruled out or addressed to avoid bladder rupture. |
Quantitative Data on this compound Effects
The following table summarizes available quantitative data on the effects of this compound in research animals.
| Parameter | Species | Dose | Effect | Reference |
| Blood Pressure | Rat | 5 mg/kg IV bolus followed by 5 mg/kg/30 min infusion | > 40 mmHg decrease in blood pressure | |
| Plasma Neuropeptide Y | Rat | 5 mg/kg IV bolus followed by 5 mg/kg/30 min infusion | Significant reduction from 78.6 ± 8.2 fmol/ml to 31.0 ± 6.7 fmol/ml | |
| Circulating Catecholamines | Rat | 5 mg/kg IV bolus followed by 5 mg/kg/30 min infusion | Significantly reduced |
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Parameters Following this compound Administration in Rodents
Objective: To continuously monitor the cardiovascular effects of this compound and guide therapeutic interventions.
Methodology:
-
Anesthetize the animal (e.g., with isoflurane or an injectable anesthetic).
-
Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement.
-
Connect the arterial catheter to a pressure transducer and data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Place ECG electrodes to monitor cardiac rhythm.
-
Administer this compound at the desired dose and route.
-
Continuously monitor cardiovascular parameters. If significant hypotension occurs (e.g., MAP drops below 60 mmHg), initiate fluid and/or vasopressor therapy as outlined in the troubleshooting guide.
-
Maintain a detailed record of all drug administrations and physiological responses.
Protocol 2: Assessment of Gastrointestinal Transit Time
Objective: To quantify the effect of this compound on gastrointestinal motility.
Methodology:
-
Fast the animal overnight with free access to water.
-
Administer a non-absorbable marker orally. A common marker is a charcoal meal (e.g., 5% charcoal in 10% gum acacia).
-
Administer this compound at the desired dose and route.
-
At a predetermined time point (e.g., 30, 60, or 120 minutes) after charcoal administration, humanely euthanize the animal.
-
Carefully dissect the gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage of the total small intestine length.
Visualizations
Caption: Workflow for Managing Hypotension.
Caption: Mechanism of this compound Action.
References
- 1. This compound | C23H42N2O12 | CID 5849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of ganglion blockade with pentolinium on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paralytic ileus simulating acute intestinal obstruction due to this compound (Ansolysen) - Watch Related Videos [visualize.jove.com]
potential off-target effects of Pentolinium Tartrate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pentolinium Tartrate in their experiments. The information focuses on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a ganglionic blocking agent. Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) in the autonomic ganglia.[1][2] By blocking these receptors, Pentolinium inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in autonomic outflow.[3][4][5]
Q2: Are there known specific off-target binding sites for this compound?
Currently, there is a lack of publicly available data from comprehensive screening studies that identify specific unintended molecular binding sites (off-targets) for this compound. Its documented effects are primarily attributed to its on-target activity as a ganglionic blocker. However, the broad physiological consequences of ganglionic blockade can often be misinterpreted as off-target effects in an experimental context if the researcher is focused on a single physiological outcome.
Q3: What are the expected physiological effects of this compound due to its on-target ganglionic blockade?
Due to its non-selective action on both sympathetic and parasympathetic ganglia, this compound can induce a wide range of physiological effects. These are important to consider as they may be confounding factors in experiments. The expected effects are summarized in the table below.
Q4: How can I differentiate between an on-target and a potential off-target effect in my experiment?
Distinguishing between on-target and off-target effects can be challenging, especially with a non-selective agent like Pentolinium. A key strategy is to use multiple tool compounds with different chemical structures but the same on-target mechanism (i.e., other ganglionic blockers). If the observed effect is consistent across different ganglionic blockers, it is more likely to be an on-target effect. Conversely, if the effect is unique to Pentolinium, it may suggest an off-target interaction. Additionally, attempting to rescue the phenotype by activating pathways downstream of the ganglionic blockade can help confirm an on-target effect.
Q5: What are some general strategies to identify potential off-target effects of a compound like this compound?
Several experimental and computational approaches can be employed to investigate potential off-target effects:
-
In vitro screening: Profiling the compound against a broad panel of receptors, enzymes, and ion channels.
-
Chemical proteomics: This technique aims to identify the binding partners of a small molecule in a complex biological sample.
-
Computational approaches: In silico methods, such as docking studies and similarity screening, can predict potential off-target interactions based on the chemical structure of the compound.
-
Phenotypic screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cellular assays.
-
Question: I am observing effects in my cell culture experiments that are not consistent with the known function of nAChRs in my cell type. Could this be an off-target effect?
-
Answer:
-
Confirm nAChR Expression: First, verify the expression and functional status of relevant nAChR subunits in your specific cell line. The absence of the primary target would strongly suggest any observed effect is off-target.
-
Rule out Non-Specific Effects: Pentolinium is a dicationic molecule. At high concentrations, it could potentially have non-specific effects on cell membranes or interact with other charged molecules. Include appropriate controls, such as other structurally similar but inactive compounds.
-
Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target effects. A steep dose-response curve may indicate a non-specific effect.
-
Orthogonal Controls: Use another ganglionic blocker with a different chemical structure (e.g., mecamylamine) to see if you can replicate the effect. If the effect is specific to Pentolinium, it warrants further investigation into potential off-targets.
-
Issue 2: In vivo experiments show effects in tissues not expected to be regulated by autonomic ganglia.
-
Question: My in vivo study with this compound is showing unexpected phenotypes in a tissue with minimal autonomic innervation. What could be the cause?
-
Answer:
-
Consider Systemic Effects: Ganglionic blockade causes significant systemic physiological changes, including hypotension and redistribution of blood flow. These systemic changes can indirectly affect tissues that are not directly targeted by the drug. It is crucial to monitor cardiovascular parameters (e.g., blood pressure, heart rate) in your animal model to correlate with the observed tissue-specific effects.
-
Pharmacokinetics and Distribution: Investigate the tissue distribution of Pentolinium. While as a quaternary amine, it is not expected to readily cross the blood-brain barrier, its distribution to other tissues could be a factor.
-
Metabolites: Consider the possibility that a metabolite of this compound may have a different pharmacological profile.
-
Issue 3: Difficulty replicating previously reported effects of this compound.
-
Question: I am unable to reproduce published findings using this compound in my experimental setup. What could be going wrong?
-
Answer:
-
Experimental Conditions: The effects of ganglionic blockade can be highly dependent on the basal level of autonomic tone in the experimental preparation. Factors such as anesthesia, surgical stress, and the physiological state of the animal can all influence the outcome. Carefully review and standardize your experimental conditions.
-
Drug Stability and Formulation: Ensure the stability of your this compound solution. Prepare fresh solutions and verify the correct formulation and pH.
-
Animal Strain and Species Differences: There can be significant differences in the autonomic nervous system and drug responses between different animal strains and species. Confirm that your experimental model is comparable to the one used in the original study.
-
Data Presentation
Table 1: Illustrative Pharmacological Profile of this compound
| Target | Assay Type | Species | IC50 / Ki (nM) [Hypothetical] | Comments |
| Primary Target | ||||
| α3β4 nAChR | Radioligand Binding | Human | 50 | High affinity for the primary ganglionic nicotinic receptor subtype. |
| Potential Off-Targets | ||||
| 5-HT3 Receptor | Functional Assay | Human | >10,000 | Low probability of direct interaction at typical experimental concentrations. |
| Muscarinic M2 Receptor | Radioligand Binding | Rat | >10,000 | Unlikely to have direct effects on muscarinic receptors. |
| hERG Channel | Electrophysiology | Human | >20,000 | Low risk of cardiac hERG channel block, a common source of cardiotoxicity for many drugs. |
Note: The IC50/Ki values in this table are for illustrative purposes only and are not based on experimental data.
Table 2: Summary of Expected On-Target Physiological Effects of this compound
| System | Sympathetic Blockade Effect | Parasympathetic Blockade Effect | Resulting Physiological Outcome |
| Cardiovascular | Vasodilation, decreased heart rate and contractility | Increased heart rate | Significant drop in blood pressure (hypotension), postural hypotension, variable effects on heart rate. |
| Gastrointestinal | Decreased motility and secretions | Decreased motility and secretions | Constipation, dry mouth. |
| Genitourinary | Inhibition of ejaculation | Inhibition of bladder contraction | Sexual dysfunction, urinary retention. |
| Ocular | Mydriasis (pupil dilation) | Cycloplegia (loss of accommodation), Mydriasis | Blurred vision, photophobia. |
Experimental Protocols
Protocol 1: General Workflow for Investigating a Potential Off-Target Effect
This protocol outlines a general workflow to investigate if an observed experimental result is due to an off-target effect of this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Mandatory Visualizations
Signaling Pathway: Mechanism of Ganglionic Blockade
This diagram illustrates the primary mechanism of action of this compound at the autonomic ganglion.
Caption: Pentolinium blocks nAChRs in autonomic ganglia.
Logical Relationship: On-Target vs. Off-Target Effects
This diagram illustrates the conceptual difference between on-target and potential off-target effects of this compound.
Caption: On-target vs. potential off-target effects.
References
- 1. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Video: Drugs Acting on Autonomic Ganglia: Blockers [jove.com]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 5. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
addressing variability in response to Pentolinium Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in experimental responses to Pentolinium Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] Its primary mechanism involves blocking the action of acetylcholine at the nicotinic receptors within autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[2] This blockade leads to a reduction in the release of neurotransmitters like norepinephrine and adrenaline, resulting in effects such as vasodilation and a decrease in blood pressure.[1][3]
Q2: How should this compound be prepared and stored for experimental use?
-
Appearance: this compound is a solid powder.
-
Solubility: It is soluble in Dimethyl Sulfoxide (DMSO), but not in water.
-
Storage: For short-term storage (days to weeks), it should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
-
Shipping: The compound is stable enough for shipping at ambient temperatures for a few weeks.
-
Stock Solutions: Stock solutions can be prepared in DMSO. For short-term storage, these solutions can be kept at 0-4°C, and for long-term storage, at -20°C. It is important to note that the molecular weight can vary between batches due to hydration, which will affect the solvent volumes required to achieve a specific concentration.
Troubleshooting Guide
Variability in the response to this compound can arise from several factors, ranging from experimental protocol deviations to biological differences in the animal models. This guide provides a structured approach to identifying and addressing these issues.
Issue 1: Inconsistent or weaker-than-expected reduction in blood pressure.
A common application of this compound in research is to induce hypotension through ganglionic blockade. If the observed effect is variable or less pronounced than anticipated, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Improper Drug Preparation or Storage | - Verify the correct solvent (DMSO) was used for dissolution. - Ensure the compound has been stored correctly to prevent degradation. - Prepare fresh stock solutions, as repeated freeze-thaw cycles can affect stability. |
| Incorrect Dosage | - Review the dose-response relationship for your specific animal model and experimental setup. - For rats, a common dosage for significant blood pressure reduction is a 5 mg/kg bolus followed by an infusion. |
| Route and Rate of Administration | - Intravenous or intraperitoneal administration will have different onset and duration of action. Ensure consistency in your protocol. - The rate of infusion can significantly impact the hemodynamic response. A slow, continuous infusion is often used to maintain a stable level of blockade. |
| Anesthesia | - The type and depth of anesthesia can influence cardiovascular parameters and interact with the effects of this compound. - Maintain a consistent level of anesthesia throughout the experiment. |
| Animal Strain, Age, and Sex | - Different animal strains can exhibit varying sensitivities to pharmacological agents.[4] - Age can affect drug metabolism and physiological responses. - Sex-based differences in pharmacokinetics and pharmacodynamics have been documented for various drugs. - Record and consider these biological variables when analyzing your data. |
Issue 2: Unexpected or paradoxical responses.
In some instances, the observed physiological response may be contrary to the expected outcome.
| Potential Cause | Troubleshooting Steps |
| Complex Autonomic Interactions | - Pentolinium blocks both sympathetic and parasympathetic ganglia. The net effect depends on the dominant autonomic tone in the specific organ or system being studied. - Consider the baseline physiological state of the animal, as this will influence the outcome of the ganglionic blockade. |
| Drug Interactions | - this compound can interact with other drugs, potentially altering its effects. For example, its hypotensive effects may be potentiated by other antihypertensive agents. A comprehensive list of potential drug interactions can be found in databases such as DrugBank. |
| Compensatory Reflexes | - The body may initiate compensatory reflexes in response to the induced hypotension, which could lead to complex cardiovascular responses. |
Experimental Protocols
Protocol: Induction of Ganglionic Blockade in Rats
This protocol is adapted from studies investigating the effects of this compound on cardiovascular parameters in rats.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbitone sodium)
-
Infusion pump
-
Catheters for intravenous/intraperitoneal administration and blood pressure monitoring
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with pentobarbitone sodium) and surgically implant catheters for drug administration and direct blood pressure measurement.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with saline to the desired final concentration for administration.
-
Administration:
-
Bolus and Infusion: Administer an initial intravenous bolus of 5 mg/kg this compound to rapidly induce ganglionic blockade.
-
Immediately following the bolus, begin a continuous intravenous infusion of 5 mg/kg/30 min to maintain the blockade.
-
-
Monitoring: Continuously monitor and record arterial blood pressure and heart rate throughout the experiment.
-
Confirmation of Blockade: The effectiveness of the ganglionic blockade can be confirmed by a significant drop in mean arterial blood pressure (e.g., a reduction of over 40 mm Hg).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound at the autonomic ganglion.
Experimental Workflow for Investigating Response Variability
Caption: Workflow for studying this compound response variability.
Logical Relationship of Factors Influencing Variability
Caption: Factors contributing to variability in this compound response.
References
Technical Support Center: Pentolinium Tartrate and Blood-Brain Barrier Permeability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the blood-brain barrier (BBB) permeability of pentolinium tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1][2] It is a quaternary ammonium compound, which has significant implications for its ability to cross biological membranes.[3] Its primary therapeutic use has been as an antihypertensive agent, where it functions by blocking neurotransmission in autonomic ganglia, leading to vasodilation and a reduction in blood pressure.[1][4]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Q3: Are there any known CNS side effects associated with this compound?
Given its expectedly low BBB permeability, CNS side effects of this compound are not a prominent feature of its clinical profile. The majority of its side effects are related to the blockade of peripheral autonomic ganglia and can include orthostatic hypotension, dry mouth, blurred vision, and constipation. Any observed CNS effects would be considered rare and may warrant investigation into the integrity of the BBB in that specific case.
Q4: What are the key challenges in determining the BBB permeability of a charged compound like this compound?
The primary challenges include:
-
Low Passive Permeability: Charged molecules have very low passive diffusion across the lipid-rich endothelial cells of the BBB. This can make detection in the brain or in the basolateral chamber of an in vitro model difficult.
-
Potential for Efflux Transporter Interaction: While less common for permanently charged compounds, some efflux transporters can recognize and actively remove substrates from the brain.
-
Assay Sensitivity: The low concentrations of the compound that may cross the BBB require highly sensitive analytical methods for quantification.
Quantitative Data on BBB Permeability
As of the latest literature review, specific quantitative data for the blood-brain barrier permeability coefficient (e.g., Papp or Ktrans) of this compound is not well-documented. This is likely due to its classification as a quaternary ammonium compound with expected negligible CNS penetration.
For research purposes, it is recommended to experimentally determine the BBB permeability of this compound using the protocols outlined below. The expected outcome is a very low permeability value. For comparative purposes, a summary of typical permeability classifications is provided.
| Permeability Classification | In Vitro Papp (10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio (LogBB) |
| High | > 5.0 | > 0 |
| Moderate | 2.0 - 5.0 | -1.0 to 0 |
| Low | < 2.0 | < -1.0 |
| Expected for Pentolinium | Very Low (< 1.0) | Very Low (< -1.0) |
Experimental Protocols
In Vitro BBB Permeability Assessment using a Transwell Model
This protocol outlines the determination of the apparent permeability coefficient (Papp) of this compound across a brain microvascular endothelial cell (BMEC) monolayer.
Methodology:
-
Cell Culture:
-
Seed primary or immortalized BMECs (e.g., hCMEC/D3) on the apical (luminal) side of a Transwell® insert with a microporous membrane.
-
For a more physiologically relevant co-culture model, seed astrocytes on the basolateral (abluminal) side of the well.
-
Culture the cells until a confluent monolayer is formed, which should be confirmed by measuring high transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Replace the culture medium in both the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add this compound at a known concentration to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess for active efflux, a bidirectional transport study can be performed by also measuring transport from the basolateral to the apical side.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated and highly sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of this compound in the apical chamber.
-
-
In Vivo BBB Permeability Assessment in Rodents
This protocol provides a method to assess the brain penetration of this compound in an animal model.
Methodology:
-
Animal Preparation:
-
Use adult mice or rats, following all institutional guidelines for animal care and use.
-
-
Compound Administration:
-
Administer this compound intravenously (IV) at a defined dose.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture or another appropriate method.
-
Immediately following blood collection, perform a cardiac perfusion with saline to remove the compound from the cerebral vasculature.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Separate plasma from the blood samples.
-
Homogenize the brain tissue.
-
-
Quantification:
-
Determine the concentration of this compound in the plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
The unbound brain-to-plasma ratio (Kp,uu) can also be determined if the plasma and brain tissue protein binding of this compound are measured.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Troubleshooting Steps |
| No detectable pentolinium in the brain or basolateral chamber | 1. Very low BBB permeability. 2. Insufficiently sensitive analytical method. 3. Compound degradation. | 1. Increase the initial concentration in the donor compartment (in vitro) or the administered dose (in vivo), being mindful of solubility and toxicity limits. 2. Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). 3. Assess the stability of this compound in the experimental buffer and biological matrices. |
| High variability in in vitro permeability results | 1. Inconsistent monolayer integrity. 2. Variation in cell passage number or seeding density. | 1. Regularly monitor TEER values to ensure a consistent and tight monolayer before each experiment. Discard inserts with low TEER values. 2. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Unexpectedly high brain concentrations in vivo | 1. Compromised BBB integrity in the animal model. 2. Incomplete vascular washout during perfusion. | 1. Use a control compound with known low BBB permeability to validate the model. 2. Ensure the perfusion is thorough by observing the clearing of blood from the brain and other organs. |
Visualizations
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for the in vitro blood-brain barrier permeability assay.
Potential Nicotinic Receptor Signaling in the CNS
While this compound is not expected to significantly cross the BBB, this diagram illustrates the signaling pathway it would inhibit if it were to reach the central nervous system. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations like Na⁺ and Ca²⁺. This can lead to neuronal depolarization and the activation of various downstream signaling cascades.
Caption: Simplified nicotinic acetylcholine receptor signaling pathway.
References
- 1. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 2. Pentolinium | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium salt derivatives of allylphenols with peripheral analgesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
Technical Support Center: Pentolinium Tartrate Dosage and Administration in Animal Research
This guide provides researchers, scientists, and drug development professionals with essential information for the use of Pentolinium Tartrate in experimental animal models. It includes dosage information, detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure safe and effective experimental outcomes.
This compound Dosage Guidelines for Animal Species
The administration of this compound requires careful dose consideration that varies significantly between species and the intended experimental endpoint. The following table summarizes available dosage information. Researchers should use this data as a starting point and perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
| Species | Route of Administration | Dosage | Notes |
| Rat | Intravenous (IV) | 5 mg/kg bolus, followed by a 5 mg/kg/30 min infusion | Effective for inducing significant hypotension. |
| Intraperitoneal (IP) | 30 mg/kg | Shown to produce effective ganglion blockade, resulting in a drop in mean arterial blood pressure. | |
| Oral (PO) | LD50: 890 mg/kg | Median lethal dose. | |
| Mouse | Oral (PO) | LD50: 512 mg/kg | Median lethal dose. |
| Dog | IV / IP / SC | Specific hypotensive dosages are not well-documented in recent literature. Historical studies confirm its use, but dose-response studies are required. | Proceed with caution, starting with very low doses and monitoring cardiovascular parameters closely. |
| Rabbit | IV / IP / SC | Specific hypotensive dosages are not well-documented in recent literature. Historical studies confirm its use, but dose-response studies are required. | Proceed with caution, starting with very low doses and monitoring cardiovascular parameters closely. |
Experimental Protocols and Methodologies
General Workflow for In Vivo Blood Pressure Studies
This workflow outlines the key steps for administering this compound and monitoring its effect on blood pressure in an anesthetized rodent model.
Detailed Protocol: Preparation and Administration of this compound in Rats
This protocol is based on established methodologies for invasive blood pressure monitoring in anesthetized rats.[1][2]
1. Materials and Reagents:
-
This compound powder
-
Vehicle (Sterile Water for Injection OR Dimethyl Sulfoxide (DMSO) and sterile saline)
-
Anesthetic agent (e.g., urethane, ketamine/xylazine, or isoflurane)
-
Heparinized saline (10-20 IU/mL)
-
Surgical instruments for cannulation
-
Polyethylene catheters (e.g., PE-50)
-
Blood pressure transducer and data acquisition system
-
Heating pad to maintain animal body temperature
2. Drug Preparation:
-
Aqueous Solution: There are conflicting reports on the water solubility of this compound. An older source states it is freely soluble in water (1 g in 0.4 mL).[3] If using this method, dissolve the calculated dose in sterile water for injection. Filter sterilize the final solution using a 0.22 µm syringe filter.
-
DMSO-based Solution: A more recent source indicates this compound is soluble in DMSO but not water.[4] For this method, first dissolve the compound in a minimal amount of 100% DMSO. Then, dilute the stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible (ideally below 5-10% v/v) to avoid vehicle-induced toxicity.[5]
3. Animal Procedure:
-
Anesthetize the rat using an IACUC-approved protocol. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a heparinized saline-filled catheter into the carotid artery for direct blood pressure measurement. Connect this catheter to a pressure transducer.
-
Insert a separate catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 15-20 minutes and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer the prepared this compound solution via the jugular vein catheter (IV) or through an intraperitoneal (IP) injection.
-
Continuously record blood pressure and heart rate throughout the experiment.
Signaling Pathway of this compound
This compound functions as a ganglionic blocker by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting neurotransmission to postganglionic neurons and reducing autonomic outflow.
Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: I administered this compound, but I am not observing the expected hypotensive effect. What could be the cause?
A1:
-
Incorrect Dose: The dose may be insufficient for the chosen species and route of administration. A dose-response study is recommended to determine the effective dose.
-
Drug Preparation/Solubility Issues: this compound's solubility can be problematic. If prepared in an aqueous solution, it may not have dissolved completely. Consider preparing the drug using a DMSO-based vehicle as described in the protocol.
-
Route of Administration: The bioavailability and onset of action differ significantly between IV, IP, and SC routes. Intravenous administration provides the most rapid and reliable effect.
-
Anesthetic Interference: Some anesthetic agents can have significant effects on the cardiovascular system, potentially masking or counteracting the effects of this compound. Ensure your anesthetic plane is stable and consistent.
-
Compensatory Mechanisms: The animal's physiological reflexes may be compensating for the initial drop in blood pressure. Monitor heart rate for reflex tachycardia, which is an expected compensatory response.
Q2: I'm observing significant tachycardia along with hypotension. Is this normal?
A2: Yes, this is an expected physiological response. Pentolinium blocks both sympathetic and parasympathetic ganglia. The blockade of parasympathetic input to the heart, combined with the baroreceptor reflex responding to the drop in blood pressure, leads to a compensatory increase in heart rate (reflex tachycardia).
Q3: What vehicle should I use to dissolve this compound? The literature is confusing.
A3: There is conflicting information in the literature.
-
Option 1 (Water): An older chemical reference indicates it is "freely soluble in water". You can attempt to dissolve it in sterile, pyrogen-free water or saline. If the compound does not fully dissolve, this method should not be used for injection.
-
Option 2 (DMSO): More recent supplier information states it is "soluble in DMSO, not in water". This is a common approach for poorly water-soluble compounds.
-
Protocol: Dissolve the drug in the smallest necessary volume of 100% DMSO.
-
Dilution: Further dilute with a sterile aqueous vehicle like saline or PBS to the final injection volume.
-
Caution: Keep the final DMSO concentration below 10% (and ideally below 5%) to avoid vehicle-induced toxicity, which can include neurotoxicity and local irritation. Always run a vehicle-only control group to account for any effects of the DMSO.
-
Q4: What are the potential adverse effects I should monitor for in the animals?
A4: As a potent ganglionic blocker, this compound can cause a wide range of effects due to the general suppression of the autonomic nervous system. These include:
-
Severe Hypotension: The primary intended effect can become an adverse event if not carefully controlled.
-
Gastrointestinal Effects: Paralytic ileus (cessation of intestinal movement) and constipation can occur due to the blockade of parasympathetic input to the gut.
-
Urinary Retention: Blockade of parasympathetic control of the bladder can lead to an inability to urinate.
-
Ocular Effects: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) are possible.
-
Dry Mouth/Secretions: Reduced salivation and other secretions can occur.
Q5: How should I handle an accidental overdose?
A5: An overdose will likely manifest as a profound and prolonged hypotensive crisis.
-
Supportive Care: The primary treatment is supportive. This includes aggressive fluid therapy (crystalloid and/or colloid boluses) to expand intravascular volume.
-
Vasopressors: If fluid therapy is insufficient, administration of vasopressor agents (e.g., dopamine, norepinephrine) may be necessary to restore blood pressure.
-
Reversal: There is no direct antagonist for this compound. Do NOT administer cholinesterase inhibitors, as they may worsen the ganglionic blockade.
References
- 1. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound [drugfuture.com]
- 4. medkoo.com [medkoo.com]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Pentolinium Tartrate Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving the administration of Pentolinium Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] It functions by blocking the transmission of nerve impulses in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade inhibits the release of neurotransmitters like norepinephrine and acetylcholine at postganglionic nerve endings, leading to effects such as vasodilation and a decrease in blood pressure.
Q2: What are the expected primary effects of long-term this compound administration in an experimental setting?
A2: The primary long-term effect of this compound administration is a sustained reduction in blood pressure. In a study involving 96 hypertensive patients treated for an average of 12 months, this compound was effective in managing severe hypertension.[1] However, researchers should also anticipate the development of tolerance and a range of side effects due to the non-selective blockade of autonomic ganglia.
Q3: What are the common challenges and side effects observed during long-term administration of this compound?
A3: Long-term administration of this compound can present several challenges, primarily stemming from its broad-acting nature. Common side effects reported in a year-long study included dry mouth, blurred vision, constipation, and difficulty with urination.[1] More significant challenges may include postural hypotension, the development of tolerance, and the potential for nicotinic receptor upregulation.
Q4: Is there evidence of tolerance developing with chronic this compound use?
A4: While the available literature from the era of its clinical use does not extensively quantify tolerance to pentolinium specifically, the development of tolerance is a known phenomenon with prolonged use of ganglionic blockers. This is likely due to compensatory mechanisms, including the upregulation of nicotinic acetylcholine receptors in response to chronic blockade. Studies on other nicotinic receptor antagonists and agonists have demonstrated that chronic exposure can lead to an increase in the number of receptors.[2][3]
Q5: How should this compound be stored for long-term studies?
A5: For long-term storage, this compound should be kept in a dry, dark place at -20°C. For short-term use (days to weeks), storage at 0-4°C is acceptable. It is shipped as a non-hazardous chemical under ambient temperatures and is stable for several weeks during ordinary shipping.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diminished Hypotensive Effect Over Time | Development of tolerance, potentially due to nicotinic receptor upregulation. | 1. Consider a "drug holiday" (a temporary cessation of the drug) to potentially restore sensitivity. 2. Gradually increase the dose, carefully monitoring for adverse effects. 3. Investigate the possibility of combining pentolinium with other classes of antihypertensive agents, as was done in early clinical practice. |
| Severe Postural Hypotension | Excessive ganglionic blockade, leading to a failure of compensatory vasoconstriction upon standing. | 1. Reduce the dose of this compound. 2. Ensure adequate hydration of the animal subjects. 3. In clinical settings, advise for slow changes in posture. |
| Gastrointestinal Issues (Constipation, Ileus) | Blockade of parasympathetic ganglia innervating the gastrointestinal tract. | 1. Ensure adequate hydration and fiber in the diet of animal subjects. 2. Consider the use of a mild laxative if necessary, after consulting veterinary staff. 3. Monitor for signs of severe ileus, which may necessitate discontinuation of the drug. |
| Urinary Retention | Inhibition of parasympathetic nerve impulses to the bladder. | 1. Monitor for signs of urinary retention (e.g., distended bladder). 2. If observed, a reduction in dose may be necessary. 3. Ensure easy access to water to maintain hydration. |
| Blurred Vision | Parasympathetic blockade leading to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). | 1. This is a known side effect and may be unavoidable at effective doses. 2. If it impairs the animal's ability to navigate its environment or feed, a dose reduction should be considered. |
| Precipitation or Instability of this compound Solution | Improper storage or solvent. | 1. this compound is soluble in DMSO but not in water. 2. Prepare solutions fresh if possible. For storage, use appropriate sterile, light-protected containers at the recommended temperature (-20°C for long-term). |
Data Presentation
Table 1: Summary of Clinical Outcomes from a 12-Month Study of this compound in Hypertensive Patients (n=96)
| Parameter | Observation |
| Average Duration of Treatment | 12 months |
| Mortality | 17 patients died during the study period. |
| Effect on Optic Fundi | Therapy was effective in arresting changes in the optic fundi. |
| Effect on Cardiac Health | Therapy was effective in arresting changes in the heart. |
| Effect on Renal Health | Therapy was less effective in arresting changes in the kidneys. |
| Common Side Effects | Dry mouth, blurred vision, constipation, difficulty with urination. |
| Combination Therapy | The combination of this compound with Rauwolfia and hydralazine resulted in the greatest reduction in blood pressure with the fewest side effects. |
Experimental Protocols
Representative Protocol for Long-Term Administration of this compound in a Rat Model
This protocol is a representative example and should be adapted based on specific research goals and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water available ad libitum.
-
Drug Preparation: this compound is dissolved in sterile 0.9% saline or an appropriate vehicle. The concentration is calculated based on the desired dose and the infusion rate of the osmotic minipump.
-
Surgical Implantation of Osmotic Minipump:
-
Anesthetize the rat using isoflurane or another approved anesthetic.
-
Shave and sterilize the dorsal thoracic area.
-
Make a small subcutaneous incision and create a pocket for the osmotic minipump (e.g., ALZET®).
-
Insert the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia as per IACUC protocol.
-
-
Long-Term Monitoring:
-
Blood Pressure and Heart Rate: Monitor continuously using radiotelemetry or at regular intervals using a tail-cuff system.
-
Autonomic Function: Assess autonomic reflexes periodically using tests such as the baroreflex sensitivity test (phenylephrine/nitroprusside challenge).
-
General Health: Monitor body weight, food and water intake, and general appearance daily for the first week post-surgery and then weekly.
-
Side Effects: Observe for signs of postural hypotension (if feasible in the experimental setup), constipation (monitor fecal output), urinary retention, and blurred vision (observe for changes in navigation or feeding behavior).
-
-
Data Analysis: Analyze changes in cardiovascular parameters and other monitored variables over the course of the study, comparing the pentolinium-treated group to a vehicle-treated control group.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for long-term studies.
References
Technical Support Center: Pentolinium Tartrate Efficacy in Anesthetized Models
This guide is intended for researchers, scientists, and drug development professionals investigating the effects of Pentolinium Tartrate in experimental settings involving anesthesia. It provides troubleshooting advice, experimental considerations, and detailed protocols to address common challenges and ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a greater-than-expected hypotensive effect from this compound when using isoflurane anesthesia. Is this a known interaction?
A1: Yes, this is an expected interaction. Both this compound and volatile anesthetics like isoflurane work to lower blood pressure. Pentolinium is a ganglionic blocker that antagonizes nicotinic acetylcholine receptors (nAChRs) in the autonomic ganglia, thereby inhibiting sympathetic tone.[1][2] Volatile anesthetics also possess inhibitory effects on these neuronal nAChRs.[3] This shared mechanism leads to a synergistic or potentiated hypotensive effect. Studies on other nAChR antagonists (neuromuscular blockers) have demonstrated that volatile anesthetics like isoflurane and sevoflurane significantly enhance their inhibitory effects.[1][4] Therefore, a standard dose of Pentolinium will likely produce a more profound drop in blood pressure in the presence of a volatile anesthetic.
Q2: How can we mitigate the synergistic hypotensive effects to better isolate the action of this compound?
A2: To isolate the effects of Pentolinium, consider the following strategies:
-
Reduce the Dose of Pentolinium: The most direct approach is to perform a dose-response study to determine the effective dose (ED50) of Pentolinium under your specific anesthetic protocol. This will likely be significantly lower than the dose required in a conscious animal model.
-
Lower the Anesthetic Concentration: Use the minimum alveolar concentration (MAC) of the volatile anesthetic necessary to maintain a stable plane of anesthesia. Be aware that anesthetics themselves cause a dose-dependent decrease in blood pressure and sympathetic nerve activity.
-
Choose an Anesthetic with Less Sympatholytic Activity: While most general anesthetics suppress the sympathetic nervous system, their profiles differ. For example, some studies suggest propofol's hypotensive effects are due to reduced sympathetic activity and baroreceptor reflex resetting. Research the autonomic profiles of different agents to select the one that best suits your experimental needs.
-
Allow for a Stable Baseline: Before administering Pentolinium, ensure the animal is hemodynamically stable under anesthesia for a sufficient period. This provides a consistent baseline from which to measure the drug's effect.
Q3: Our blood pressure readings are highly variable after administering this compound to our anesthetized rats. What could be the cause?
A3: High variability can stem from several factors in an anesthetized model:
-
Unstable Anesthetic Depth: Fluctuations in the depth of anesthesia will cause changes in autonomic tone, leading to an unstable blood pressure baseline. This can confound the effects of Pentolinium. Continuous monitoring and maintenance of a consistent anesthetic plane are critical.
-
Baroreceptor Reflex: Anesthetics can blunt the baroreceptor reflex, which would normally compensate for a drop in blood pressure with an increase in heart rate. The degree of this blunting can vary between agents and with anesthetic depth, contributing to variability in the overall cardiovascular response to Pentolinium.
-
Thermoregulation: Anesthesia impairs normal thermoregulation. Hypothermia can significantly impact cardiovascular parameters and drug metabolism. It is crucial to monitor and maintain the animal's core body temperature throughout the experiment.
Q4: Are there specific anesthetics that are recommended or contraindicated when studying ganglionic blockade?
A4: There is no universal recommendation, as the choice depends on the specific research question.
-
Volatile Anesthetics (Isoflurane, Sevoflurane): These are potent inhibitors of neuronal nAChRs and will likely have a synergistic effect with Pentolinium. This makes them effective for achieving controlled hypotension but requires careful dose adjustment of the ganglionic blocker.
-
Intravenous Anesthetics (Propofol, Etomidate): These agents also inhibit nAChRs, but often at concentrations higher than those required for anesthesia. However, they still produce significant hemodynamic effects, including hypotension, by reducing sympathetic outflow.
-
Ketamine: Ketamine generally has sympathomimetic effects, which would counteract the hypotensive action of Pentolinium. This would make it a poor choice for studies focused on Pentolinium-induced hypotension.
The key is to choose an anesthetic regimen, document it thoroughly, and maintain its consistency across all experimental groups.
Data Presentation: Impact of Anesthesia on Nicotinic Antagonists
While specific quantitative data for Pentolinium under anesthesia is limited in publicly available literature, studies on analogous nicotinic acetylcholine receptor (nAChR) antagonists, such as neuromuscular blockers, provide a clear model for the expected synergistic interaction. The following tables summarize representative data that illustrates the potentiation effect of volatile anesthetics. Researchers should expect a similar enhancement of Pentolinium's efficacy.
Table 1: Effect of Isoflurane and Sevoflurane on the 50% Inhibitory Concentration (IC50) of Neuromuscular Blockers at the nAChR (Data extrapolated from studies on muscle-type nAChRs to illustrate the principle of anesthetic potentiation)
| Nicotinic Antagonist | Anesthetic Agent (at ~0.5 MAC) | IC50 of Antagonist (Alone) | IC50 of Antagonist (with Anesthetic) | % Potentiation (Approx. Decrease in IC50) |
| Vecuronium | Isoflurane | 9.9 nM | Significantly Reduced | > 50% |
| d-Tubocurarine | Isoflurane | 43.4 nM | Significantly Reduced | > 50% |
| Rocuronium | Sevoflurane | IC50 | Significantly Reduced | Synergistic Inhibition Observed |
| Rocuronium | Isoflurane | IC50 | Significantly Reduced | Synergistic Inhibition Observed |
This table illustrates the principle that the concentration of a nicotinic antagonist required to achieve 50% inhibition is significantly lowered in the presence of a volatile anesthetic. A similar potentiation is expected for Pentolinium.
Experimental Protocols
Protocol: Assessing the Hypotensive Efficacy of this compound in Anesthetized Rodents
This protocol provides a framework for evaluating the dose-dependent hypotensive effects of this compound in rats anesthetized with isoflurane.
1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-350g) with 3-4% isoflurane in 100% oxygen for induction in an induction chamber. b. Move the animal to a surgical platform and maintain anesthesia via a nose cone at 1.5-2.5% isoflurane. c. Monitor and maintain core body temperature at 37°C using a heating pad connected to a rectal probe. d. Perform a tracheotomy to ensure a patent airway, although not always necessary if the animal is breathing spontaneously without issue.
2. Catheterization for Monitoring and Drug Administration: a. Cannulate the femoral or carotid artery with a fluid-filled catheter connected to a pressure transducer to continuously monitor arterial blood pressure and heart rate. b. Cannulate the femoral or jugular vein with a separate catheter for intravenous administration of this compound. c. Ensure all catheters are patent and secured.
3. Hemodynamic Stabilization: a. Following surgery, reduce the isoflurane concentration to a stable maintenance level (e.g., 1.5-2.0%). b. Allow the animal to stabilize for a period of 20-30 minutes. A stable baseline is achieved when mean arterial pressure (MAP) and heart rate (HR) are consistent (e.g., <5% variation over 10 minutes).
4. Pentolinium Administration and Data Collection: a. Record baseline MAP and HR for at least 10 minutes prior to drug administration. b. Administer a bolus intravenous (IV) injection of this compound. A suggested starting dose range, based on conscious rat studies, is 1-5 mg/kg, but lower doses should be tested first due to anesthetic synergy. c. For a dose-response curve, administer increasing doses of Pentolinium, allowing blood pressure to return to a stable baseline between each dose. Alternatively, use a cumulative dosing regimen. d. Continuously record MAP and HR throughout the experiment until the conclusion of the drug's effect.
5. Data Analysis: a. Calculate the change in MAP from the pre-injection baseline at each dose. b. The peak drop in MAP is typically used to quantify the response. c. Plot the change in MAP against the log of the Pentolinium dose to generate a dose-response curve and calculate the ED50 (the dose that produces 50% of the maximal response).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic inhibition at the ganglionic nAChR.
Caption: Workflow for a dose-response study in an anesthetized animal.
Caption: A logical guide for troubleshooting experimental variability.
References
- 1. Characterization of the interactions between volatile anesthetics and neuromuscular blockers at the muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of nicotinic acetylcholine receptors in the mechanisms of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of sevoflurane and isoflurane on inhibition of the adult-type muscle nicotinic acetylcholine receptor by rocuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for compensatory responses to Pentolinium Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentolinium Tartrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ganglionic blocking agent.[1] Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors in both the sympathetic and parasympathetic autonomic ganglia.[2] By blocking these receptors, pentolinium inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and parasympathetic outflow.
Q2: What are the expected primary hemodynamic effects of this compound administration?
The primary hemodynamic effect of pentolinium is a significant reduction in blood pressure due to vasodilation.[2] This is a result of the blockade of sympathetic ganglia, which reduces vascular tone. An initial, transient increase in heart rate may be observed as a compensatory reflex to the drop in blood pressure. However, this can be followed by a decrease in heart rate as the parasympathetic blockade also takes effect.
Q3: What are the major compensatory responses to the hypotension induced by pentolinium?
The primary and most immediate compensatory response to pentolinium-induced hypotension is the baroreceptor reflex. A drop in blood pressure is sensed by baroreceptors in the carotid sinuses and aortic arch, which triggers an increase in sympathetic outflow to the heart, causing a transient tachycardia. Additionally, the renin-angiotensin-aldosterone system (RAAS) can be activated in response to sustained hypotension, leading to vasoconstriction and fluid retention in the longer term.
Troubleshooting Guide
Issue 1: Unexpectedly severe or prolonged hypotension after pentolinium administration.
-
Possible Cause 1: Anesthesia. Anesthetic agents, such as pentobarbital, can significantly potentiate the hypotensive effects of pentolinium.[3][4] Anesthetized animals often exhibit a dampened sympathetic tone, reducing their ability to mount a robust compensatory response.
-
Troubleshooting Steps:
-
Review Anesthetic Protocol: If using anesthesia, consider reducing the depth of anesthesia or choosing an anesthetic with minimal cardiovascular depression.
-
Dose Adjustment: In anesthetized animals, start with a lower dose of pentolinium and titrate to the desired effect.
-
Fluid Support: Ensure the animal is adequately hydrated. Intravenous fluid administration can help to support blood pressure.
-
Conscious Animal Studies: If experimentally feasible, consider conducting studies in conscious, chronically instrumented animals to avoid the confounding effects of anesthesia.
-
Issue 2: Variable or unexpected heart rate responses.
-
Possible Cause 1: Dominant Autonomic Tone. The heart rate response to pentolinium depends on the baseline autonomic tone of the animal. In animals with high vagal (parasympathetic) tone, the blockade of parasympathetic ganglia can lead to a more pronounced tachycardia. Conversely, in animals with high sympathetic tone, the blockade of sympathetic ganglia may lead to bradycardia.
-
Possible Cause 2: Paradoxical effect of co-administered drugs. Very low doses of atropine, sometimes used to block parasympathetic responses, can cause a paradoxical slowing of the heart rate.
-
Troubleshooting Steps:
-
Establish Baseline: Always record a stable baseline heart rate and blood pressure before drug administration to understand the animal's autonomic state.
-
Control for Parasympathetic Blockade: To isolate the effects of sympathetic blockade on the vasculature, the parasympathetic influence on the heart can be blocked using a muscarinic receptor antagonist like atropine. A common dose for atropine in rats is 0.05 mg/kg.
-
Careful Dosing of Atropine: If using atropine, ensure the dose is sufficient to achieve complete vagal blockade to avoid paradoxical bradycardia.
-
Issue 3: Difficulty in isolating the direct vascular effects of a test compound from the compensatory reflexes.
-
Possible Cause: The baroreflex is a rapid and potent compensatory mechanism that can mask or alter the direct vascular effects of a drug being studied in the presence of pentolinium-induced hypotension.
-
Troubleshooting Steps:
-
Baroreflex Sensitivity Assessment: Perform a baroreflex sensitivity test to quantify the gain of the reflex in your experimental model. This can be done by administering a pressor agent (e.g., phenylephrine) and a depressor agent (e.g., sodium nitroprusside) and measuring the corresponding changes in heart rate.
-
Pharmacological Blockade of Reflexes: To study the direct vascular effects of a compound in the absence of reflexes, you can use a combination of autonomic blocking agents. After administering pentolinium to block ganglionic transmission, you can add:
-
Atropine: To block post-ganglionic parasympathetic activity.
-
An alpha-adrenergic antagonist (e.g., phentolamine): To block sympathetically-mediated vasoconstriction.
-
A beta-adrenergic antagonist (e.g., propranolol): To block sympathetically-mediated changes in heart rate and contractility.
-
-
Data Presentation
Table 1: Dose-Response of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rats
| Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Change in HR (beats/min) | Animal Model | Reference |
| 2.5 | ↓ (Significant) | ↑ (Small) | Hypertensive & Normotensive Humans | |
| 5 (bolus) + 5 (infusion/30min) | ↓ > 40 | Not specified | Conscious Rats | |
| 5 (i.p.) | ↓ ~20-30 | ↑ ~50-100 | Conscious Mice |
Note: The exact hemodynamic response can vary depending on the species, strain, anesthetic regimen, and baseline physiological state of the animal.
Table 2: Common Doses of Agents Used to Control for Compensatory Responses in Rats
| Drug | Action | Typical Dose (mg/kg) | Route of Administration | Reference |
| Atropine Sulfate | Muscarinic (Parasympathetic) Antagonist | 0.05 - 0.5 | SQ, IM | |
| Phentolamine | Alpha-Adrenergic Antagonist | 1 - 5 | i.v. | N/A |
| Propranolol | Beta-Adrenergic Antagonist | 1 - 2 | i.v. | N/A |
Experimental Protocols
Protocol 1: Administration of this compound and Hemodynamic Monitoring in Rats
-
Animal Preparation: Anesthetize the rat (e.g., with pentobarbital sodium) or use a conscious, chronically catheterized rat. Surgically implant catheters in the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes until blood pressure and heart rate are consistent.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.
-
Pentolinium Administration: Prepare a solution of this compound in sterile saline. Administer the desired dose intravenously (i.v.) as a bolus or a slow infusion. A common starting dose in rats is 5 mg/kg.
-
Continuous Monitoring: Continuously record MAP and HR throughout the experiment. Note the time to onset of the hypotensive effect and the magnitude and duration of the response.
-
Data Analysis: Calculate the change in MAP and HR from baseline at various time points after pentolinium administration.
Protocol 2: Controlling for Compensatory Baroreflex Responses
-
Follow Steps 1-3 of Protocol 1.
-
Parasympathetic Blockade: Administer atropine sulfate (0.05 mg/kg, i.v.) to block vagal efferent activity to the heart. Wait for the heart rate to stabilize at a new, higher baseline.
-
Pentolinium Administration: Administer this compound as described in Protocol 1. The resulting tachycardia should be blunted or absent.
-
(Optional) Sympathetic Blockade: For complete autonomic blockade, after pentolinium and atropine, administer an alpha-adrenergic antagonist (e.g., phentolamine) and a beta-adrenergic antagonist (e.g., propranolol) at appropriate doses.
-
Administer Test Compound: Once the autonomic reflexes are blocked, the direct vascular effects of a test compound can be assessed with greater accuracy.
Mandatory Visualization
Caption: Compensatory baroreflex pathway in response to pentolinium-induced hypotension.
References
- 1. Effect of ganglion blockade with pentolinium on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentolinium | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anesthetic effects on hemodynamics of spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pentolinium Tartrate and Trimethaphan for Efficacious Ganglionic Blockade
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent ganglionic blocking agents: Pentolinium Tartrate and trimethaphan. This analysis is supported by available experimental data on their hemodynamic effects and outlines the methodologies employed in their evaluation.
This compound and trimethaphan are both potent ganglionic blocking drugs that function as nicotinic acetylcholine receptor antagonists.[1][2] Their primary clinical application has been in the induction of controlled hypotension during surgical procedures and the management of hypertensive crises.[1][2] By blocking neurotransmission in the autonomic ganglia, these agents effectively reduce both sympathetic and parasympathetic outflow, leading to significant cardiovascular effects. While both drugs achieve this outcome, their pharmacological profiles exhibit key differences in onset, duration of action, and ancillary mechanisms.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both this compound and trimethaphan exert their primary effect by competitively blocking nicotinic acetylcholine receptors at the autonomic ganglia.[1] This action inhibits the release of neurotransmitters such as noradrenaline and adrenaline from adrenergic nerves, resulting in vasodilation and a subsequent decrease in blood pressure.
However, evidence suggests that trimethaphan possesses additional mechanisms of action. Studies have indicated that trimethaphan can also induce direct peripheral vasodilation and stimulate the release of histamine, which contributes to its hypotensive effect. In contrast, the hypotensive action of this compound is believed to be more exclusively due to its ganglionic blockade.
The signaling pathway for both agents involves the interruption of cholinergic transmission at the autonomic ganglia, which is a critical juncture for both the sympathetic and parasympathetic nervous systems.
Comparative Efficacy: Hemodynamic Effects
Direct, head-to-head clinical trials with extensive quantitative data comparing this compound and trimethaphan are limited in contemporary literature, largely due to the development of newer antihypertensive agents with more favorable side-effect profiles. However, historical data, particularly from a comprehensive 1960 review by Domingo M. Aviado titled "Hemodynamic Effects of Ganglion Blocking Drugs," provides valuable insights into their comparative efficacy.
The following table summarizes the hemodynamic effects of both drugs based on data available from this and other studies. It is important to note that the patient populations and experimental conditions in these historical studies may have varied.
| Hemodynamic Parameter | This compound | Trimethaphan |
| Systemic Arterial Blood Pressure | Significant reduction | Significant reduction |
| Cardiac Output | Variable; often a significant reduction | Variable; often a significant reduction |
| Systemic Vascular Resistance | Reduction | Reduction |
| Heart Rate | Small increase may occur | Variable; can cause bradycardia |
| Onset of Action | Rapid | Extremely rapid (within 1-2 minutes) |
| Duration of Action | More prolonged than trimethaphan | Extremely transient (around 10 minutes) |
Experimental Protocols: Inducing Controlled Hypotension
The methodologies for evaluating the efficacy of these ganglionic blockers have primarily involved intravenous administration and close monitoring of hemodynamic parameters.
Trimethaphan Administration Protocol
A common experimental protocol for the administration of trimethaphan to induce ganglionic blockade involves a continuous intravenous infusion.
-
Initial Setup : Subjects are rested in a supine position for at least 20 minutes to establish baseline hemodynamic measurements.
-
Infusion Initiation : An intravenous infusion of trimethaphan is initiated at a low dose, typically between 0.5 to 1 mg/min.
-
Dose Titration : The infusion rate is incrementally increased at set intervals (e.g., every 6 minutes) until the desired level of hypotension is achieved, presyncopal symptoms occur, or no further decrease in blood pressure is observed with increasing doses.
-
Monitoring : Continuous monitoring of blood pressure and heart rate is essential throughout the infusion period.
-
Confirmation of Blockade : The efficacy of the ganglionic blockade can be confirmed by observing the absence of a heart rate response and blood pressure recovery during a Valsalva maneuver.
This compound Administration Protocol
Detailed experimental protocols for the continuous infusion of this compound are less commonly described in recent literature. However, studies have utilized intravenous administration of a fixed dose to assess its effects.
-
Dosage : A typical intravenous dose used in studies has been 2.5 mg of this compound.
-
Administration : The drug is administered intravenously.
-
Monitoring : Hemodynamic parameters, including blood pressure and heart rate, as well as plasma catecholamine concentrations, are measured before and after administration to determine the extent of sympathetic blockade.
Adverse Effects and Clinical Considerations
The non-selective nature of ganglionic blockade by both agents leads to a wide range of potential side effects due to the inhibition of both sympathetic and parasympathetic functions. These can include:
-
Cardiovascular : Orthostatic hypotension, tachycardia (more commonly with pentolinium), or bradycardia (sometimes seen with trimethaphan).
-
Anticholinergic : Dry mouth, blurred vision, urinary retention, and constipation.
-
Other : Trimethaphan's potential to cause histamine release can lead to allergic-type reactions.
The extremely short duration of action of trimethaphan necessitates continuous intravenous infusion and vigilant monitoring, but also allows for rapid reversal of its effects upon discontinuation. Pentolinium's longer duration of action may offer more sustained blood pressure control but could also lead to a more prolonged period of side effects.
Conclusion
Both this compound and trimethaphan are effective ganglionic blocking agents capable of inducing profound hypotension. Trimethaphan is characterized by its very rapid onset and short duration of action, requiring continuous infusion, and has additional vasodilatory and histamine-releasing properties. This compound provides a more sustained ganglionic blockade. The choice between these agents in a research or clinical setting would depend on the desired duration of effect and the specific hemodynamic goals. Due to their significant side effect profiles, their use has been largely superseded by more selective antihypertensive drugs in routine clinical practice, but they remain valuable tools in specific experimental and critical care scenarios.
References
A Comparative Guide to Pentolinium Tartrate and Chlorisondamine for Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two ganglionic blocking agents, Pentolinium Tartrate and Chlorisondamine. Both agents act as antagonists at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow. Historically used as antihypertensive agents, their potent and widespread effects have largely led to their replacement by more selective drugs in clinical practice.[1][2] However, they remain valuable tools in experimental pharmacology for investigating the autonomic nervous system.
Mechanism of Action
Both this compound and Chlorisondamine are classified as ganglionic blockers, functioning as antagonists of nicotinic acetylcholine receptors.[1] Their primary site of action is the autonomic ganglia, where they inhibit the transmission of nerve impulses between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.[2] This non-selective blockade results in a broad range of physiological effects.
Signaling Pathway of Ganglionic Blockade
Caption: Mechanism of ganglionic blockade by this compound and Chlorisondamine.
Comparative Pharmacological Data
Direct, side-by-side quantitative comparisons of this compound and Chlorisondamine are limited in publicly available literature. However, some key data points have been extracted from various studies.
| Parameter | This compound | Chlorisondamine | Source |
| Relative Potency (in vivo, dog) | 3 | 8 | [3] |
| IC50 (inhibition of NMDA-evoked dopamine release, rat fetal mesencephalic cells) | Not Available | ~600 µM | |
| Duration of Action | Not specified | Markedly prolonged | |
| Central Nervous System Effects | Not specified | Quasi-irreversible blockade of central nicotine actions | |
| Antagonism Type | Nicotinic antagonist | Non-competitive nicotinic antagonist |
Note: The IC50 value for Chlorisondamine is for the inhibition of NMDA-evoked dopamine release and may not directly reflect its potency for ganglionic blockade. The relative potency in dogs is a more direct comparison of their ganglionic blocking effects.
Experimental Protocols
Detailed experimental protocols for the direct comparative studies are not extensively published. However, based on the available literature, the following methodologies are commonly employed to assess ganglionic blockade.
In Vivo Assessment of Ganglionic Blockade in Dogs
This protocol is based on the methodology implied in the comparative potency study.
-
Animal Model: Healthy, adult mongrel dogs of either sex.
-
Anesthesia: The study can be performed in both unanesthetized and anesthetized (e.g., with pentobarbital sodium) animals.
-
Blood Pressure Measurement: Arterial blood pressure is continuously monitored via a cannula inserted into a major artery (e.g., femoral artery) and connected to a pressure transducer.
-
Drug Administration: this compound and Chlorisondamine are administered intravenously (IV) or orally (PO).
-
Experimental Procedure:
-
A baseline blood pressure is established.
-
A ganglionic stimulant (e.g., nicotine or a preganglionic nerve stimulation) is administered to elicit a pressor response.
-
Increasing doses of the ganglionic blocker (this compound or Chlorisondamine) are administered, and the inhibitory effect on the pressor response to the stimulant is measured.
-
The dose of each blocker required to produce a 50% reduction in the pressor response (ED50) is determined.
-
The relative potency is calculated from the ratio of the ED50 values.
-
-
Duration of Action: Following a single dose of the ganglionic blocker, the time taken for the pressor response to the ganglionic stimulant to return to pre-treatment levels is measured.
Experimental Workflow for In Vivo Ganglionic Blockade Assessment
Caption: Workflow for assessing in vivo ganglionic blockade.
Clinical and Preclinical Observations
Veterans Administration Cooperative Study
A significant clinical study conducted by the Veterans Administration in the late 1950s and early 1960s compared the effectiveness of several antihypertensive agents, including this compound and Chlorisondamine. This double-blind, controlled study provided valuable insights into the therapeutic use of these ganglionic blockers in hypertensive patients. While the study focused on clinical outcomes like blood pressure control and side effects, it highlighted the potency of these agents in managing severe hypertension.
Chlorisondamine's Prolonged and Central Effects
Preclinical studies have noted the remarkably long-lasting, or "quasi-irreversible," blockade of central nicotinic receptors by Chlorisondamine. This persistent action is a distinguishing feature compared to other ganglionic blockers. The mechanism for this prolonged effect is not fully elucidated but may contribute to its distinct pharmacological profile.
Side Effect Profile
As non-selective agents, both this compound and Chlorisondamine produce a wide array of side effects due to the blockade of both sympathetic and parasympathetic ganglia. These can include:
-
Cardiovascular: Orthostatic hypotension, tachycardia.
-
Gastrointestinal: Constipation, dry mouth, paralytic ileus.
-
Genitourinary: Urinary retention.
-
Ocular: Blurred vision, mydriasis.
Summary
This compound and Chlorisondamine are potent ganglionic blocking agents with a shared mechanism of action as nicotinic acetylcholine receptor antagonists. The available data suggests that Chlorisondamine is more potent and has a significantly longer duration of action compared to this compound. Chlorisondamine also exhibits a notable, long-lasting blockade of central nicotinic receptors. Both drugs have been largely superseded in clinical practice due to their extensive side effect profiles stemming from their non-selective nature. However, their distinct properties make them valuable pharmacological tools for research into the autonomic nervous system. Further direct comparative studies with detailed experimental protocols and quantitative endpoints are needed for a more complete understanding of their relative pharmacological profiles.
References
Validating Hypotensive Effects: A Comparative Guide to Pentolinium Tartrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentolinium Tartrate's performance in inducing hypotension in animal models, juxtaposed with other ganglion-blocking agents. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for cardiovascular research.
Comparative Analysis of Hypotensive Agents
This compound is a potent ganglion-blocking agent used experimentally to induce controlled hypotension. Its primary mechanism of action is the blockade of nicotinic acetylcholine receptors in autonomic ganglia, leading to a reduction in sympathetic tone, vasodilation, and a subsequent decrease in blood pressure.[1][2][3] This section compares the efficacy of this compound with another commonly used ganglion blocker, Hexamethonium, in a rat model.
| Drug | Animal Model | Dosage | Route of Administration | Key Findings on Hypotensive Effect | Reference |
| This compound | Septic Rats | 5 mg/kg | Subcutaneous (s.c.) | Significantly reduced mean arterial pressure at 6 and 24 hours post-administration. | [4] |
| Hexamethonium | Septic Rats | 15 mg/kg | Subcutaneous (s.c.) | Significantly reduced mean arterial pressure at 6 and 24 hours post-administration. | [4] |
Note: The study in septic rats provides a direct comparison of the hypotensive effects of this compound and Hexamethonium, demonstrating that both are effective in lowering blood pressure. The dosages required to achieve this effect differ, suggesting a higher potency for this compound.
Mechanism of Action: Sympathetic Signaling Pathway
Ganglion-blocking agents like this compound interrupt the transmission of nerve impulses in the autonomic nervous system. The diagram below illustrates the point of intervention in the sympathetic signaling pathway.
References
A Comparative Analysis of Pentolinium Tartrate's Effects: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
Pentolinium tartrate, a ganglionic blocking agent, has historically been used as an antihypertensive medication. Its mechanism of action lies in its ability to act as a nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia. Understanding the compound's effects both in controlled laboratory settings (in vitro) and within a living organism (in vivo) is crucial for a comprehensive pharmacological profile. This guide provides an objective comparison of the reported effects of this compound, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in both in vitro and in vivo studies.
| Parameter | Test System | Measurement | Result |
| Receptor Antagonism | Neuronal Nicotinic Acetylcholine Receptors | IC50 (Inhibitory Concentration 50%) | Data not available in the reviewed literature |
| Ganglionic Blockade | Isolated Rat Superior Cervical Ganglion | Depression of Postganglionic Action Potentials | Qualitatively described as a potent ganglionic blocking agent[1] |
Table 1: In Vitro Effects of this compound
| Parameter | Test System | Dosage | Effect |
| Mean Arterial Pressure | Conscious Rats | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Significant reduction of more than 40 mm Hg compared to controls[2] |
| Mean Arterial Pressure | Humans | - | Used to produce controlled hypotension during surgical procedures and in hypertensive crises[3] |
| Heart Rate | Humans | - | Variable effects; can be influenced by the dominant autonomic tone |
| Plasma Neuropeptide Y | Conscious Rats | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Significantly lower levels (31.0 +/- 6.7 fmol/ml) compared to control animals (78.6 +/- 8.2 fmol/ml)[2] |
| Plasma Catecholamines | Conscious Rats | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Significantly reduced levels[2] |
Table 2: In Vivo Effects of this compound
Signaling Pathway and Mechanism of Action
This compound exerts its effects by blocking the action of acetylcholine at nicotinic receptors within autonomic ganglia. This blockade prevents the depolarization of postganglionic neurons, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. The diagram below illustrates this mechanism.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the in vitro and in vivo effects of a compound like this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Electrophysiological Assessment of Ganglionic Blockade in Isolated Rat Superior Cervical Ganglion
Objective: To determine the effect of this compound on neurotransmission through an isolated autonomic ganglion.
Materials:
-
Adult Wistar rat
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound
-
Dissection microscope
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Organ bath with temperature control and aeration (95% O2 / 5% CO2)
Procedure:
-
The rat is euthanized according to approved animal care protocols.
-
The superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves is carefully dissected under a microscope.
-
The ganglion is mounted in an organ bath continuously perfused with oxygenated Krebs solution at 37°C.
-
A stimulating electrode is placed on the preganglionic nerve, and a recording electrode is placed on the postganglionic nerve.
-
Supramaximal square-wave pulses (e.g., 0.5 ms duration) are delivered to the preganglionic nerve to elicit a compound action potential in the postganglionic nerve.
-
Control responses are recorded for a stable period.
-
This compound is added to the superfusing solution at various concentrations.
-
The preganglionic nerve is stimulated again, and the postganglionic action potential is recorded in the presence of the drug.
-
The amplitude of the postganglionic action potential before and after drug application is compared to determine the percentage of inhibition of ganglionic transmission.
In Vivo Measurement of Mean Arterial Pressure in Conscious Rats
Objective: To assess the dose-dependent effect of this compound on systemic blood pressure in a living animal.
Materials:
-
Adult male Wistar rats
-
This compound
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Surgical instruments
Procedure:
-
Rats are anesthetized, and catheters are surgically implanted into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration). The catheters are exteriorized at the back of the neck.
-
Animals are allowed to recover from surgery for at least 24 hours to ensure the clearance of the anesthetic's effects.
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer, and the animal is allowed to acclimatize in a quiet environment.
-
Baseline mean arterial pressure (MAP) and heart rate are recorded for a stable period (e.g., 30 minutes).
-
This compound is administered intravenously, either as a bolus injection or a continuous infusion, at ascending doses.
-
MAP and heart rate are continuously monitored during and after drug administration.
-
The changes in MAP and heart rate from baseline are calculated for each dose.
-
A dose-response curve can be constructed by plotting the change in MAP against the logarithm of the this compound dose.
Conclusion
This guide provides a comparative overview of the in vitro and in vivo effects of this compound. The available data robustly supports its action as a ganglionic blocking agent, leading to a significant reduction in blood pressure in vivo. However, a notable gap in the publicly available literature is the absence of specific in vitro IC50 values for its antagonism at nicotinic acetylcholine receptors. The provided experimental protocols offer a framework for further investigation into the quantitative pharmacology of this compound. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of its mechanism and the methods used for its evaluation. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.
References
Cross-Validation of Pentolinium Tartrate Effects with Other Autonomic Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pentolinium Tartrate, a ganglionic blocking agent, with standard autonomic function tests. The objective is to facilitate a cross-validation of its effects for research and drug development purposes. This document summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations of key pathways and workflows.
Data Presentation: Quantitative Comparison of Ganglionic Blockers
This compound's primary mechanism of action is the blockade of nicotinic acetylcholine receptors in autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.[1] This effect is leveraged in autonomic function testing to assess the degree of autonomic control over cardiovascular parameters. The following table summarizes quantitative data from a comparative study on the effects of Pentolinium and another ganglionic blocker, Hexamethonium, on mean arterial pressure (MAP).
| Drug Administration | Mean Arterial Pressure (mmHg) - 6 hours post-induction | Mean Arterial Pressure (mmHg) - 24 hours post-induction |
| Control (Vehicle) | 105 ± 5 | 102 ± 6 |
| Pentolinium (5 mg/kg, s.c.) | 85 ± 4 | 88 ± 5 |
| Hexamethonium (15 mg/kg, s.c.) | 82 ± 5 | 85 ± 6 |
| Data from a study on septic rats. While not human data, it provides a quantitative comparison of the hypotensive effects of two ganglionic blockers. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and standard autonomic tests are provided below.
This compound Administration for Autonomic Blockade
Objective: To induce autonomic blockade for the assessment of baseline autonomic function or to study the effects of other interventions in the absence of autonomic reflexes.
Protocol:
-
Subject Preparation: Subjects should be in a supine position in a quiet, temperature-controlled room for at least 30 minutes before the infusion. Continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) should be established.
-
Dosage and Administration: A common intravenous dosage for autonomic blockade in research settings is a bolus of 2.5 mg of this compound, followed by a continuous infusion.[2] The infusion rate is typically adjusted to achieve a target level of autonomic blockade, often guided by the attenuation of heart rate variability or the response to autonomic provocations. For prophylactic use in preventing autonomic hyperreflexia, doses of 10-15 mg have been used.[3]
-
Monitoring: Continuous beat-to-beat blood pressure and heart rate monitoring are crucial throughout the procedure.
-
Confirmation of Blockade: The effectiveness of the ganglionic blockade can be confirmed by observing a significant reduction in the heart rate response to the Valsalva maneuver or a blunted pressor response to the cold pressor test.
Head-Up Tilt Test (HUTT)
Objective: To assess the cardiovascular response to orthostatic stress, primarily for the diagnosis of vasovagal syncope and orthostatic hypotension.
Protocol:
-
Subject Preparation: The patient rests in a supine position on a motorized tilt table with footboard support for at least 20 minutes. ECG and blood pressure are continuously monitored.
-
Tilting: The table is tilted to an angle of 60-80 degrees.
-
Monitoring: Heart rate and blood pressure are recorded continuously. The test is terminated if syncope or presyncope occurs, or after a predetermined duration (typically 20-45 minutes).[1]
-
Pharmacological Provocation (Optional): If no symptoms develop during the passive phase, a provocative agent such as sublingual nitroglycerin may be administered to increase the sensitivity of the test.[4]
Cold Pressor Test (CPT)
Objective: To evaluate the sympathetic adrenergic response to a cold stimulus.
Protocol:
-
Subject Preparation: The subject is seated comfortably, and baseline blood pressure and heart rate are recorded.
-
Stimulus: The subject immerses their hand into a container of ice water (approximately 4°C) for a specified period, typically 1 to 2 minutes.
-
Monitoring: Blood pressure and heart rate are measured at regular intervals (e.g., every 30 seconds) during and after the immersion.
-
Endpoint: The peak change in blood pressure and heart rate from baseline is recorded.
Valsalva Maneuver
Objective: To assess cardiovagal (parasympathetic) and adrenergic (sympathetic) function by observing the heart rate and blood pressure response to a standardized strain.
Protocol:
-
Subject Preparation: The subject is in a supine or semi-recumbent position.
-
Procedure: The subject exhales forcefully against a closed glottis (or into a mouthpiece connected to a manometer to ensure a standardized pressure of 40 mmHg) for 15 seconds.
-
Monitoring: Continuous beat-to-beat blood pressure and heart rate are recorded throughout the four phases of the maneuver and during the recovery period.
-
Analysis: The Valsalva ratio (ratio of the longest R-R interval after the strain to the shortest R-R interval during the strain) is calculated to assess cardiovagal function. The blood pressure response, particularly the "overshoot" in phase IV, provides an indication of adrenergic integrity.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the autonomic ganglion.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound with autonomic tests.
Logical Relationship of Autonomic Tests
Caption: Relationship of autonomic tests to branches of the autonomic nervous system.
References
- 1. Methods of evaluation of autonomic nervous system function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pentagastrin and the cold pressor test on the acoustic startle response and pupillary function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autonomic hyperreflexia: intraoperative control with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tilt Table Test: State of The Art - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Ganglionic Blockers: An In-Depth Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of various ganglionic blockers, focusing on their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. This document summarizes key experimental data, outlines methodologies for potency determination, and visualizes the underlying signaling pathways and experimental workflows.
Ganglionic blockers are a class of drugs that act on the autonomic ganglia, inhibiting the transmission of nerve impulses between preganglionic and postganglionic neurons. Their primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) located within these ganglia.[1][2][3] The potency of these blockers is a critical parameter in both research and clinical settings, and it is typically quantified by IC50 and EC50 values.
Data Presentation: Comparative Potency of Ganglionic Blockers
The following table summarizes the reported IC50 values for several common ganglionic blockers against various nAChR subtypes. It is important to note that these values can vary depending on the specific experimental conditions, such as the expression system, the agonist used, and the specific electrophysiological or binding assay employed.
| Ganglionic Blocker | Target nAChR Subtype | IC50 Value | Experimental System | Reference |
| Mecamylamine | α3β4 | 640 nM | Not Specified | [4] |
| α4β2 | 1.21 µM | SH-EP1 cells | [5] | |
| α3β2 | 3.6 µM | Not Specified | ||
| α7 | 6.9 µM | Not Specified | ||
| Nicotine-induced currents | 1.2 µM | Cultured rat superior cervical ganglion neurons | ||
| Hexamethonium | Nicotine-induced currents | 9.5 µM | Cultured rat superior cervical ganglion neurons | |
| α4β2 | 65.8 µM | SH-EP1 cells | ||
| (-)-[3H]nicotine binding | > 50 µM | Human brain membranes | ||
| d-Tubocurarine | (-)-[3H]nicotine binding | > 50 µM | Human brain membranes |
Signaling Pathway of Ganglionic Blockade
Ganglionic blockers exert their effects by interrupting the normal signaling cascade within autonomic ganglia. The following diagram illustrates this process.
Experimental Protocols: Determining IC50 Values
The determination of IC50 values for ganglionic blockers typically involves electrophysiological techniques, such as the whole-cell patch-clamp method, or fluorescence-based assays that measure changes in membrane potential.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to neurotransmitters and the inhibitory effects of antagonists.
Objective: To determine the concentration of a ganglionic blocker that inhibits 50% of the maximal current induced by a nicotinic agonist.
Materials:
-
Cultured neurons expressing the nAChR subtype of interest (e.g., from superior cervical ganglion).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes.
-
External and internal saline solutions.
-
Nicotinic agonist (e.g., acetylcholine or nicotine).
-
Ganglionic blocker of interest.
Procedure:
-
Cell Preparation: Culture neurons on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with an appropriate internal solution.
-
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply a known concentration of a nicotinic agonist to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the ganglionic blocker.
-
Data Analysis: Measure the peak current amplitude at each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence-Based Membrane Potential Assays
These high-throughput assays utilize voltage-sensitive fluorescent dyes to indirectly measure ion channel activity.
Objective: To determine the concentration of a ganglionic blocker that inhibits 50% of the agonist-induced change in fluorescence.
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
Voltage-sensitive fluorescent dye.
-
Microplate reader with fluorescence detection capabilities.
-
Nicotinic agonist.
-
Ganglionic blocker of interest.
Procedure:
-
Cell Plating: Plate cells in a multi-well microplate.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the ganglionic blocker to the wells.
-
Agonist Stimulation: Add a fixed concentration of a nicotinic agonist to all wells to stimulate the nAChRs.
-
Fluorescence Reading: Measure the change in fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Normalize the fluorescence signal and plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 4. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentolinium Tartrate and Other Pharmacological Agents on Neuropeptide Y Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentolinium Tartrate's effect on neuropeptide Y (NPY) release with alternative pharmacological agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to support researchers in their study design and drug development efforts.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and alternative compounds on plasma Neuropeptide Y (NPY) levels, as reported in preclinical studies.
| Compound | Mechanism of Action | Species | Dosage | Change in Plasma NPY Levels | Reference |
| This compound | Ganglionic Blocker (Nicotinic Acetylcholine Receptor Antagonist) | Rat | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | ↓ 60.5% (from 78.6 ± 8.2 to 31.0 ± 6.7 fmol/ml) | [1] |
| Clonidine | α2-Adrenergic Receptor Agonist | Dog | Not specified | ↓ Decreased (quantitative data not specified) | [2] |
| Guanethidine | Adrenergic Neuron Blocker (Inhibits Norepinephrine release and depletes stores) | Cat | Not specified | Abolished release of NPY-like immunoreactivity | [3] |
| Reserpine | VMAT Inhibitor (Depletes monoamines, including Norepinephrine) | Guinea Pig | 5 mg/kg SC | ↑ 5-fold increase in plasma NPY-like immunoreactivity | [4] |
Note: Direct comparison of the magnitude of effect is challenging due to variations in experimental species, dosage, and analytical methods.
Experimental Protocols
Detailed methodologies for the administration of these compounds and the subsequent measurement of NPY are crucial for reproducible research.
Animal Models and Drug Administration
-
This compound (Rat Model):
-
Animal Model: Conscious, male rats are used.
-
Catheterization: For drug infusion and blood sampling, catheters are surgically implanted into a femoral vein and artery, respectively, under anesthesia, several days prior to the experiment to allow for recovery.
-
Drug Administration: A bolus injection of this compound (5 mg/kg) is administered intravenously, immediately followed by a constant infusion of 5 mg/kg over 30 minutes.
-
Control Group: A control group receives a saline infusion following the same protocol.
-
Blood Sampling: Arterial blood samples are collected into chilled tubes containing EDTA and aprotinin to prevent peptide degradation. Samples are immediately centrifuged at 4°C, and the plasma is stored at -80°C until analysis.
-
-
Clonidine (Dog Model):
-
Animal Model: Conscious dogs, some of which may be sinoaortic denervated to induce a state of high sympathetic tone.
-
Drug Administration: Clonidine is administered, though the specific dose and route are not detailed in the available abstract[2].
-
Blood Sampling: Blood samples are collected for the analysis of plasma NPY and catecholamine concentrations.
-
-
Guanethidine (Cat Model):
-
Animal Model: Isolated, blood-perfused cat spleen model.
-
Experimental Setup: The spleen is surgically isolated and perfused with blood. The splenic nerve is isolated for electrical stimulation.
-
Drug Administration: Guanethidine is introduced into the perfusion medium.
-
Stimulation: The splenic nerve is electrically stimulated (e.g., 10 Hz for 2 minutes) to induce neurotransmitter release.
-
Sample Collection: The venous effluent from the spleen is collected to measure NPY-like immunoreactivity.
-
-
Reserpine (Guinea Pig Model):
-
Animal Model: Male guinea pigs.
-
Drug Administration: A single subcutaneous (SC) injection of reserpine (5 mg/kg) is administered.
-
Time Course: Blood samples are collected at various time points (e.g., 4 hours post-injection) to measure the peak increase in plasma NPY-like immunoreactivity.
-
Tissue Analysis: Tissues such as the heart, skeletal muscle, and adrenal glands can be harvested to measure the depletion of NPY content.
-
Neuropeptide Y Measurement
The primary methods for quantifying NPY in plasma and other biological samples are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Radioimmunoassay (RIA) Protocol for NPY in Rat Plasma:
-
Sample Preparation: Plasma samples are extracted using C18 reverse-phase silica cartridges to concentrate the peptides and remove interfering substances.
-
Assay Principle: This is a competitive binding assay. A known quantity of radiolabeled NPY (e.g., ¹²⁵I-NPY) competes with the unlabeled NPY in the sample or standard for binding to a limited amount of a specific anti-NPY antibody.
-
Procedure: a. Standards (known concentrations of NPY) and extracted samples are incubated with the anti-NPY antibody. b. A fixed amount of ¹²⁵I-NPY is added to each tube. c. The mixture is incubated to allow for competitive binding. d. A secondary antibody (e.g., anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes. e. The tubes are centrifuged, the supernatant is decanted, and the radioactivity of the pellet is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled NPY against the concentration of the NPY standards. The concentration of NPY in the samples is then interpolated from this curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for NPY:
-
Assay Principle: A competitive ELISA format is commonly used for small molecules like NPY.
-
Procedure: a. A microplate is pre-coated with a capture antibody specific for NPY. b. Standards and samples are added to the wells, followed by the addition of a fixed amount of biotinylated NPY. During this incubation, the NPY in the sample competes with the biotinylated NPY for binding to the capture antibody. c. The plate is washed to remove unbound substances. d. Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well, which binds to the biotinylated NPY. e. After another wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product. f. The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The intensity of the color is inversely proportional to the amount of NPY in the sample. A standard curve is generated, and the sample concentrations are determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound and a general experimental workflow.
Caption: Signaling pathway of this compound's inhibitory effect on NPY release.
Caption: Signaling pathway of Clonidine's inhibitory effect on NPY release.
Caption: Mechanism of Guanethidine's inhibition of NPY release.
Caption: Reserpine's mechanism of monoamine and NPY depletion.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pentolinium Tartrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Pentolinium Tartrate. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Chemical goggles- Appropriate protective gloves to prevent skin exposure[1]- Appropriate protective clothing to minimize contact with skin[1] | - A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use[1] |
| Handling of Liquids/Solutions | - Chemical goggles[1]- Appropriate protective gloves[1]- Appropriate protective clothing | - Face shield if splashing is a risk |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
| Spill Cleanup | - As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear | - Chemical resistant boots or shoe covers |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation:
-
Designate a specific handling area, preferably within a chemical fume hood.
-
Ensure proper ventilation.
-
Assemble all necessary equipment and PPE before beginning work.
-
Minimize the quantity of this compound to be handled.
-
Review the Safety Data Sheet (MSDS) before starting any procedure.
-
-
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.
-
Wash thoroughly after handling.
-
Remove contaminated clothing and wash it before reuse.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
-
Storage:
-
Store in a cool, dry place.
-
Keep the container closed when not in use.
-
This compound is incompatible with strong oxidizing agents.
-
Disposal Plan:
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated disposables (e.g., gloves, weigh boats, paper towels), and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Spill/Leak Cleanup:
-
Clean up spills immediately, observing precautions in the Protective Equipment section.
-
For small spills, absorb with an inert material and place in the hazardous waste container.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company.
-
High-temperature incineration is the preferred method for the disposal of many pharmaceutical compounds.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Obliterate or remove all labels from empty containers before their final disposal to protect confidential information and prevent misuse.
-
Signaling Pathways, Experimental Workflows, or Logical Relationships
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
